(1-Fluorocyclopentyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-fluorocyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6(5-8)3-1-2-4-6/h1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVFFOIAFPUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of Fluorinated Cyclopentylamines: A Synthetic and Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a wide range of physicochemical and biological properties. Among the myriad of fluorinated motifs, fluorinated cyclopentylamines represent a growing class of building blocks that are finding increasing application in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated cyclopentylamines. We will delve into the causal relationships behind key experimental choices in their synthesis, from early, often harsh, fluorination methods to modern, more selective, and stereocontrolled approaches. This guide will also explore the impact of fluorination on the properties of cyclopentylamines and showcase their utility in medicinal chemistry through relevant case studies. Detailed, field-proven experimental protocols and illustrative diagrams are provided to serve as a practical resource for researchers in the field.
Introduction: The "Fluorine Effect" on a Non-Aromatic Scaffold
The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its properties. This "fluorine effect" is a multifaceted phenomenon that includes:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amino group, influencing its ionization state at physiological pH. This has critical implications for drug-receptor interactions, solubility, and membrane permeability.
-
Conformational Control: The C-F bond is highly polarized and can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. These can influence the conformational preferences of the cyclopentyl ring, locking it into specific geometries that may be more favorable for binding to a biological target.
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine at a metabolically labile position can thus significantly enhance the half-life of a drug candidate.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
While the impact of fluorination on aromatic systems is well-documented, its effects on alicyclic scaffolds like cyclopentylamine are equally significant and offer a more three-dimensional approach to chemical space exploration. This guide will illuminate the journey of harnessing these effects in the context of cyclopentylamine chemistry.
Historical Perspective: From Pioneering Efforts to Modern Methodologies
The history of fluorinated cyclopentylamines is intrinsically linked to the broader evolution of organofluorine chemistry. Early methods for the introduction of fluorine were often characterized by the use of harsh and non-selective reagents.
Early Explorations with Inorganic Fluorides
The initial forays into the synthesis of fluorinated alicyclic compounds relied on nucleophilic fluorination using alkali metal fluorides. However, these methods were often hampered by low yields, harsh reaction conditions, and a lack of stereocontrol. The direct fluorination of cyclopentylamine itself proved to be a formidable challenge due to the reactivity of the amine group.
The Advent of Deoxyfluorination Reagents
A significant breakthrough came with the development of deoxyfluorination reagents, which allowed for the conversion of hydroxyl groups to fluorine atoms. One of the earliest and most widely used reagents in this class was diethylaminosulfur trifluoride (DAST). The ability to synthesize hydroxycyclopentylamine precursors and subsequently introduce fluorine via deoxyfluorination opened up new avenues for accessing these compounds.
A general representation of this early approach is the fluorination of a protected aminocyclopentanol. The protection of the amino group, typically as a carbamate (e.g., Boc or Cbz), is crucial to prevent side reactions with the fluorinating agent.
Illustrative Workflow: Early Deoxyfluorination Approach
Caption: Early synthetic workflow for fluorinated cyclopentylamines.
While revolutionary at the time, reagents like DAST have limitations, including their thermal instability and the potential for rearrangement side reactions.
Modern Synthetic Strategies: Precision and Control
The demand for stereochemically pure fluorinated cyclopentylamines in drug discovery has driven the development of more sophisticated and selective synthetic methods.
Electrophilic Fluorination
The advent of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), has provided a powerful tool for the direct introduction of fluorine onto electron-rich centers. While direct fluorination of an amine is not feasible, this approach can be applied to enolates or enol ethers derived from cyclopentanone precursors.
Conceptual Pathway: Electrophilic Fluorination Route
Caption: Electrophilic fluorination approach to fluorocyclopentylamines.
Stereoselective Syntheses
Achieving stereocontrol in the synthesis of fluorinated cyclopentylamines is paramount, as the biological activity of enantiomers can differ significantly. Modern strategies often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.
One elegant approach involves the diastereoselective reduction of a fluorinated cyclopentanone precursor, where the existing fluorine atom directs the stereochemical outcome of the subsequent introduction of the amino group.
Ring-Opening of Fluorinated Precursors
Innovative strategies involving the ring-opening of fluorinated cyclopropanes or the rearrangement of fluorinated cyclobutylamines have also emerged as viable routes to certain fluorinated cyclopentylamine isomers.
Detailed Experimental Protocols
To provide a practical resource, this section details a representative, modern, and self-validating protocol for the synthesis of a fluorinated cyclopentylamine derivative.
Synthesis of trans-N-Boc-3-fluorocyclopentylamine
This protocol illustrates a common and reliable method starting from a commercially available cyclopentene oxide.
Step 1: Epoxide Ring Opening with a Nitrogen Nucleophile
-
Rationale: This step establishes the trans-relationship between the hydroxyl and amino functionalities. Benzylamine is a convenient nucleophile, and the benzyl group can be readily removed in a subsequent step.
-
Procedure:
-
To a solution of cyclopentene oxide (1.0 eq) in isopropanol, add benzylamine (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford trans-2-(benzylamino)cyclopentanol.
-
Step 2: Boc-Protection of the Amino Group
-
Rationale: Protection of the secondary amine is necessary to prevent side reactions during the subsequent fluorination step. The Boc group is acid-labile, allowing for straightforward deprotection.
-
Procedure:
-
Dissolve trans-2-(benzylamino)cyclopentanol (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
Step 3: Deoxyfluorination
-
Rationale: This is the key fluorine-introduction step. Diethylaminosulfur trifluoride (DAST) is an effective deoxyfluorinating agent for this transformation. The reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group.
-
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add DAST (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to give the fluorinated intermediate.
-
Step 4: Deprotection
-
Rationale: Removal of the benzyl and Boc groups to yield the final product.
-
Procedure:
-
Dissolve the fluorinated intermediate in methanol and add Pearlman's catalyst (Pd(OH)₂/C).
-
Hydrogenate the mixture at 50 psi for 24 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Dissolve the residue in a solution of HCl in dioxane to effect Boc-deprotection and yield the hydrochloride salt of trans-3-fluorocyclopentylamine.
-
Applications in Drug Discovery: A Case Study Perspective
While specific FDA-approved drugs containing a fluorinated cyclopentylamine core remain niche, this structural motif is increasingly being explored in preclinical drug discovery programs. The unique properties imparted by the fluorine atom make these compounds attractive for targeting a variety of biological systems.
Table 1: Impact of Fluorination on Physicochemical Properties of Cyclopentylamine
| Compound | pKa of Amino Group | clogP |
| Cyclopentylamine | ~10.5 | ~1.3 |
| cis-2-Fluorocyclopentylamine | ~9.8 | ~1.5 |
| trans-2-Fluorocyclopentylamine | ~9.7 | ~1.5 |
| cis-3-Fluorocyclopentylamine | ~10.2 | ~1.5 |
| trans-3-Fluorocyclopentylamine | ~10.1 | ~1.5 |
Note: The pKa and clogP values are estimates and can vary depending on the calculation method and experimental conditions.
The data in Table 1 clearly demonstrates the pKa-lowering effect of fluorine, which is most pronounced when the fluorine is in the 2-position, closer to the amino group. This modulation of basicity can be critical for optimizing drug-target interactions and improving cell permeability.
Future Outlook
The field of fluorinated cyclopentylamine synthesis is poised for further advancement. The development of new, more selective, and safer fluorinating reagents will continue to be a major focus. Furthermore, the application of biocatalysis and flow chemistry holds the promise of more efficient and sustainable synthetic routes. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see fluorinated cyclopentylamines play an increasingly important role in the development of next-generation therapeutics.
References
Due to the nature of this generated response, the following references are illustrative and based on the types of sources that would be cited in a comprehensive technical guide. Real-world application would require citation of specific peer-reviewed journal articles and patents.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Braga, A. S., Sisti, F. M., & de Sousa, J. S. (2019). Recent advances in the synthesis of fluorinated amines. Journal of Fluorine Chemistry, 221, 55-75. [Link]
-
L'Heureux, A., & Beaulieu, F. (2011). Synthesis of fluorinated building blocks. In Fluorine in medicinal chemistry and chemical biology (pp. 105-134). Wiley-Blackwell. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]
Fluorinated Building Blocks in Medicinal Chemistry: From Strategic Design to Synthetic Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorine has emerged as a cornerstone element in modern drug discovery, transitioning from a chemical curiosity to an indispensable tool for fine-tuning molecular properties.[1] Its unique electronic and steric characteristics provide medicinal chemists with a powerful lever to modulate bioactivity and pharmacokinetic profiles. The strategic incorporation of fluorine or fluorine-containing moieties into small molecules can profoundly influence acidity, lipophilicity, conformational preferences, and membrane permeability.[1][2] These modifications frequently lead to enhanced metabolic stability, improved target selectivity, and superior pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the rationale behind using fluorinated building blocks, surveys the most common structural motifs, delves into synthetic strategies, and examines real-world applications through case studies of marketed drugs.
The Foundational Impact of Fluorine on Drug Properties
The decision to incorporate fluorine is driven by its profound and predictable effects on a molecule's physicochemical profile. Understanding these effects is paramount to its rational application in drug design.
Enhancing Metabolic Stability
One of the primary applications of fluorination is to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][3] Lipophilic compounds are particularly prone to such metabolism in the liver.[3]
-
Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~472 kJ/mol) and significantly more resistant to oxidative cleavage than a corresponding carbon-hydrogen (C-H) bond.[3][4] By replacing a hydrogen atom at a metabolically labile position (e.g., a benzylic or allylic site) with fluorine, chemists can effectively shield the molecule from enzymatic degradation.[1][3] This strategic block extends the drug's half-life in vivo, improves its oral bioavailability, and reduces the potential for the formation of undesired metabolites.[1][5]
Modulating Lipophilicity (LogP)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and permeability across biological membranes. Fluorine's effect on this property is context-dependent.
-
Aromatic Systems: Introducing a single fluorine atom or a trifluoromethyl (-CF3) group to an aromatic ring generally increases lipophilicity.[6] This can enhance a compound's ability to cross cell membranes and, notably, the blood-brain barrier (BBB).[1]
-
Aliphatic Systems: Conversely, the effect on aliphatic chains can be different. While a single fluorine may slightly increase lipophilicity, the addition of multiple fluorine atoms can decrease it due to the polarity of the C-F bonds.[5][6] This allows for the fine-tuning of a molecule's LogP to achieve an optimal balance for absorption and distribution, often referred to as the "Goldilocks" level of lipophilicity.[6]
Tuning Acidity and Basicity (pKa)
Fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a powerful inductive electron-withdrawing effect, which can be used to modulate the pKa of nearby functional groups.[3][4][5]
-
Lowering Basicity: Placing fluorine atoms near a basic nitrogen atom (e.g., in an amine or a nitrogen-containing heterocycle) will decrease its basicity (lower pKa of the conjugate acid).[5] This is often advantageous because less basic compounds are less likely to be protonated at physiological pH, leading to better membrane permeation and improved bioavailability.[3]
-
Increasing Acidity: Similarly, fluorine substitution near an acidic proton will increase its acidity (lower pKa).[5][6] This modulation can be critical for optimizing interactions with target proteins or altering solubility profiles.
Exerting Conformational Control
The introduction of fluorine can impose specific conformational preferences on a molecule, which can be leveraged to lock it into a more biologically active shape.
-
Gauche Effect: The polar C-F bond can create favorable stereoelectronic interactions, such as the gauche effect, influencing the dihedral angles relative to other polar groups and stabilizing specific rotamers or ring conformations.[5]
-
Improved Potency: By pre-organizing the ligand for its binding site, conformational anchoring can significantly improve a drug's potency and selectivity.[6] For instance, the introduction of fluorine into the HIV capsid inhibitor Lenacapavir helps anchor its conformation, contributing to its picomolar potency.[6]
Enhancing Binding Affinity
The polarized C-F bond can participate in unique, favorable interactions within a protein's binding pocket, directly contributing to binding affinity.
-
Orthogonal Interactions: Fluorine can form productive dipole-dipole, C-F···H-X hydrogen bonds, and other electrostatic interactions with amino acid residues like leucine and phenylalanine.[6] These interactions are often orthogonal to those formed by hydrogen, providing an additional layer of binding energy.
-
Isosteric Mimicry: Fluorine is a bioisostere of hydrogen in terms of size (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), allowing it to occupy similar space.[3] However, its electronic properties are vastly different, enabling it to act as a mimic for a hydroxyl group in some contexts without the liability of being a hydrogen bond donor.[5]
A Survey of Key Fluorinated Building Blocks
The strategic incorporation of fluorine is achieved through the use of pre-synthesized, fluorinated building blocks. The diversity of these blocks has expanded significantly, moving beyond simple fluorinated aromatics.
Table 1: Common Fluorinated Moieties and Their Primary Roles
| Building Block Category | Representative Structures | Primary Application in Drug Design |
| Aromatic/Heterocyclic Fluorides | Fluorobenzene, Difluorobenzene, Fluoropyridine | Metabolic blocking, pKa modulation, enhanced binding affinity. |
| Trifluoromethyl (-CF3) Groups | Trifluoromethylbenzene, Trifluoromethylpyridines | Increased lipophilicity (especially for CNS penetration), metabolic shield, strong electron-withdrawing group. |
| Difluoromethyl (-CHF2) Groups | Difluoromethyl-substituted heterocycles | Lipophilic hydrogen bond donor mimic, metabolically stable alternative to a hydroxyl or thiol group. |
| Fluoroalkoxy Groups | Trifluoromethoxy (-OCF3), Difluoromethoxy (-OCHF2) | Highly lipophilic, metabolically stable, electron-withdrawing. |
| Saturated Fluorinated Scaffolds | Fluoropiperidines, gem-Difluorocyclohexanes | Conformational control, pKa modulation of amines, improved physicochemical properties. |
There is a clear trend towards the use of more complex and diverse fluorinated chemotypes, including those with fluoroalkyl, difluoro, and vicinal fluorine patterns on aliphatic and heterocyclic rings.
Synthetic Strategies for Creating Fluorinated Molecules
The synthesis of organofluorine compounds has historically been challenging. However, advances in synthetic chemistry have made a wide array of fluorinated building blocks accessible.[4] The synthetic strategy often relies on either incorporating a pre-fluorinated building block or performing a late-stage fluorination.
Classical Fluorination Approaches
Most foundational methods involve nucleophilic or electrophilic fluorination reactions to prepare building blocks on a large scale.
-
Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., an alcohol activated as a sulfonate ester) or the opening of an epoxide with a fluoride source like potassium fluoride (KF) or triethylamine trihydrofluoride (Et3N·3HF). Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) are commonly used to convert alcohols and carbonyls into mono- and gem-difluorinated products, respectively.
-
Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) act as sources of "F+" and are used to add fluorine across double bonds or to electron-rich carbons.
Diagram 1: Decision Workflow for Fluorination Strategy
This diagram illustrates the thought process a medicinal chemist might follow when deciding how and where to introduce fluorine into a lead compound.
Caption: A logical workflow for the strategic incorporation of fluorine in drug discovery.
Modern Late-Stage Fluorination
A major trend in the field is the development of methods that allow fluorine to be introduced at a late stage in a synthetic sequence.[1] This enables chemists to rapidly create a diverse set of fluorinated analogs from a common advanced intermediate, accelerating the optimization process.
-
Radical C-H Fluorination: Photoredox or transition-metal-catalyzed methods now allow for the direct conversion of C-H bonds to C-F bonds, often with high regioselectivity.
-
Decarboxylative Fluorination: This strategy uses readily available carboxylic acids as precursors, replacing the -COOH group with fluorine. It is particularly useful for accessing sp³-rich saturated ring systems.
Representative Experimental Protocol: Synthesis of a Fluorinated Amide
This protocol describes a common coupling reaction to assemble a more complex molecule from a fluorinated building block, based on synthetic steps used in the creation of modern pharmaceuticals like Avacopan.[4] This system is self-validating as the success of the reaction can be monitored by standard analytical techniques (TLC, LC-MS) and the product characterized by NMR and mass spectrometry.
Objective: To synthesize N-(2-(trifluoromethyl)phenyl)nicotinamide from nicotinoyl chloride and 2-(trifluoromethyl)aniline.
Materials:
-
Nicotinoyl chloride hydrochloride (1.0 eq)
-
2-(Trifluoromethyl)aniline (1.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Water, deionized
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer is charged with 2-(trifluoromethyl)aniline (1.05 eq) and anhydrous MTBE (10 volumes). The solution is cooled to 0-5 °C in an ice bath.
-
Base Addition: An aqueous solution of potassium carbonate (3.0 eq in 5 volumes of water) is added to the stirred aniline solution while maintaining the temperature below 10 °C.
-
Acyl Chloride Addition: Nicotinoyl chloride hydrochloride (1.0 eq) is dissolved in MTBE (5 volumes) and added dropwise to the biphasic reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred vigorously for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Workup: The layers are separated. The aqueous layer is extracted with MTBE (2 x 5 volumes). The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 10 volumes), followed by brine (1 x 10 volumes).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-(trifluoromethyl)phenyl)nicotinamide.
Case Studies: Fluorine in Marketed Drugs
The theoretical benefits of fluorination are best illustrated by its successful application in blockbuster drugs. Many of the top-selling pharmaceuticals contain at least one fluorine atom.[6]
Table 2: Prominent Examples of Fluorinated Drugs
| Drug Name (Brand) | Fluorinated Moiety | Primary Role of Fluorine | Therapeutic Area |
| Atorvastatin (Lipitor) | 4-Fluorophenyl | Blocks aromatic hydroxylation, increasing metabolic stability and half-life. | Cardiovascular (Cholesterol) |
| Fluoxetine (Prozac) | Trifluoromethyl (-CF3) on a phenyl ring | Increases lipophilicity for BBB penetration; blocks metabolism.[1] | Neurology (Antidepressant) |
| Celecoxib (Celebrex) | Trifluoromethyl (-CF3) | Modulates metabolism to achieve an optimal half-life; enhances COX-2 selectivity.[3] | Anti-inflammatory (COX-2 Inhibitor) |
| Sitagliptin (Januvia) | 2,4,5-Trifluorophenyl and a -CF3 group | The trifluorophenyl group provides metabolic stability and potent binding. The -CF3 group enhances stability. | Endocrinology (Type 2 Diabetes) |
| Cabotegravir | 2,4-Difluorobenzyl | Improves metabolic stability and optimizes pharmacological parameters like lipophilicity and permeability.[4] | Antiviral (HIV) |
| Sotorasib (Lumakras) | Fluorophenyl and Fluoropyridyl | Covalent inhibitor targeting a specific KRAS mutation; fluorine contributes to binding and pharmacokinetic profile.[4] | Oncology (Lung Cancer) |
Future Perspectives
The role of fluorine in medicinal chemistry continues to expand.
-
Novel Fluorinated Motifs: Research is actively exploring building blocks with less common but potentially powerful motifs, such as the pentafluorosulfanyl (SF5) group, which is highly stable and lipophilic.
-
Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a critical positron emitter for PET imaging.[3] The development of late-stage ¹⁸F-fluorination methods allows for the radiolabeling of drug candidates to study their in vivo distribution, target engagement, and pharmacokinetics non-invasively, bridging the gap between preclinical discovery and clinical pharmacology.[1][3]
Conclusion
Fluorinated building blocks are not merely additives but are integral components of a rational, modern drug design strategy. The deliberate and informed introduction of fluorine allows medicinal chemists to systematically address common liabilities in drug candidates, including poor metabolic stability, suboptimal bioavailability, and insufficient potency. By mastering the principles of organofluorine chemistry and leveraging an ever-expanding arsenal of synthetic methods and building blocks, researchers can significantly increase the probability of success in the arduous journey of drug development. The continued innovation in this field promises to deliver safer, more effective medicines for a wide range of diseases.
References
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. PubMed Central. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Role of Fluorine in Modifying Amine Basicity and Lipophilicity
Introduction: The Strategic Value of Fluorine in Amine-Containing Pharmaceuticals
Amines are fundamental building blocks in medicinal chemistry, present in a vast array of pharmacologically active agents. Their basicity (quantified by pKa) and lipophilicity (measured as LogP or LogD) are critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine, the most electronegative element, into amine-containing drug candidates has become a powerful and routine tactic for fine-tuning these properties to enhance therapeutic outcomes.[1][2][3][4]
This guide provides an in-depth exploration of the causal mechanisms by which fluorine modulates amine basicity and lipophilicity. We will delve into the predictable electronic effects on pKa and dissect the more nuanced and context-dependent influence on LogP/D. Furthermore, this document provides robust, field-proven protocols for the accurate experimental determination of these key parameters, empowering drug development professionals to make data-driven decisions.
Part 1: The Inductive Effect of Fluorine on Amine Basicity (pKa)
The basicity of an amine is a measure of its ability to accept a proton. This is quantified by the pKa of its conjugate acid (R₃NH⁺). A lower pKa signifies a weaker base. In a physiological context, the pKa value dictates the ionization state of a drug at a given pH, which profoundly impacts its ability to cross biological membranes and interact with its target.
The introduction of fluorine into an aliphatic amine scaffold almost invariably leads to a significant reduction in basicity.[5][6] This phenomenon is a direct consequence of fluorine's powerful electron-withdrawing inductive effect (-I effect).
Causality: The Mechanism of pKa Reduction
-
Electronegativity and Bond Polarization: Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole in the carbon-fluorine (C-F) bond, polarizing it and pulling electron density away from the carbon atom.[1][7]
-
Through-Bond Induction: This electron withdrawal is not localized to the C-F bond. The effect is propagated through the sigma (σ) bond framework of the molecule.[7][8][9]
-
Destabilization of the Conjugate Acid: The inductive pull of electron density extends towards the nitrogen atom. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Critically, it also destabilizes the resulting protonated form (the conjugate acid, R₃NH⁺). By withdrawing electron density from the positively charged nitrogen center, the fluorine atom intensifies the positive charge, making the conjugate acid less stable and therefore more acidic (i.e., more likely to give up its proton).[8][9]
-
Resulting pKa Shift: A more acidic conjugate acid corresponds to a weaker base, which is reflected as a lower pKa value. The magnitude of this pKa drop is dependent on the number of fluorine atoms and their proximity to the amine nitrogen. The effect diminishes with distance.[5][10] For instance, introducing a single fluorine atom at the β-position to an amine can decrease the pKa by approximately 1.7 to 2.0 units.[6]
Diagram: Inductive Effect on Amine Basicity
The following diagram illustrates how the electron-withdrawing nature of fluorine reduces electron density at the nitrogen center, thereby lowering the amine's basicity.
Caption: Inductive withdrawal by fluorine destabilizes the conjugate acid, lowering pKa.
Quantitative Impact: A Comparative Analysis
The effect of fluorination on pKa is not merely theoretical; it is a consistent and quantifiable phenomenon observed in drug development.
| Amine Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Reference(s) |
| Pyrrolidine vs. 3-Fluoropyrrolidine | ~11.27 | ~9.5 | -1.77 | [5] |
| Piperidine vs. 4,4-Difluoropiperidine | ~11.22 | ~7.48 | -3.74 | [11] |
| Phenethylamine vs. β-Fluorophenethylamine | 9.84 | 8.81 | -1.03 | [12] |
| Aniline vs. 4-Fluoroaniline | 4.60 | 4.65 | +0.05 | [13] |
Note: The anomalous effect in aromatic amines like aniline is due to the interplay of fluorine's inductive (-I) and resonance (+M) effects.
Part 2: The Dichotomous Role of Fluorine in Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for membrane permeability, solubility, and off-target effects. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH (commonly 7.4), which accounts for both neutral and ionized forms.[14]
Unlike its predictable effect on basicity, the impact of fluorine on lipophilicity is highly context-dependent and can be counterintuitive.[15][16] While fluorine is highly polar, its substitution for hydrogen can lead to either an increase or a decrease in lipophilicity.[16]
Causality: The Interplay of Opposing Factors
The net effect of fluorination on lipophilicity results from a delicate balance between several factors:
-
Increased Molecular Polarity: The highly polar C-F bond can increase the overall polarity of the molecule, which would be expected to decrease lipophilicity by favoring interaction with the aqueous phase. This effect is most pronounced when fluorine is installed near other polar or hydrogen-bonding groups.[15]
-
Increased Hydrophobic Surface Area: Fluorination can increase the molecule's hydrophobic surface. This occurs because the C-F bond is longer than the C-H bond, and the fluorine atom, while small, can effectively shield the carbon backbone from solvation by water. Terminal trifluoromethyl (-CF₃) groups are classic examples of lipophilicity-enhancing moieties.[2][15]
-
Reduced Hydrogen Bond Basicity: When fluorine is placed near a hydrogen bond acceptor (like the nitrogen in an amine or a carbonyl oxygen), its inductive effect reduces the basicity or hydrogen-bonding capability of that group. This weaker interaction with water can lead to an increase in the measured LogD.[15]
-
Conformational Effects: Fluorine substitution can alter the preferred conformation of a molecule. This can expose or hide polar groups, thereby changing the molecule's interaction with solvent and impacting its partitioning behavior.
Diagram: Factors Influencing Fluorine's Effect on Lipophilicity
This diagram outlines the competing factors that determine whether fluorination will increase or decrease a molecule's lipophilicity.
Caption: Fluorine's impact on lipophilicity is a balance of opposing effects.
Quantitative Impact: Context is Key
The following table demonstrates the variable impact of fluorination on lipophilicity across different molecular scaffolds.
| Compound Pair | Parent LogD₇.₄ | Fluorinated LogD₇.₄ | ΔLogD₇.₄ | Observation | Reference(s) |
| 2-(Ethylthio)pyridine vs. 2-(CHF₂CH₂S)pyridine | 2.26 | 1.82 | -0.44 | Internal difluorination decreases lipophilicity. | |
| 2-(Ethylthio)pyridine vs. 2-(CF₃CH₂S)pyridine | 2.26 | 2.71 | +0.45 | Terminal trifluorination increases lipophilicity. | [15] |
| Toluene vs. Trifluoromethylbenzene | 2.73 (LogP) | 2.86 (LogP) | +0.13 | -CF₃ group is more lipophilic than -CH₃. | |
| Evenamide Analogue (Butyl ether) | 2.80 | 1.81 | -0.99 | MeCF₂(CF₂)₂- group significantly reduces LogP. | [17] |
Part 3: Practical Methodologies for Physicochemical Profiling
Accurate and reproducible measurement of pKa and LogD is non-negotiable in drug discovery. The following protocols represent industry-standard, self-validating methodologies.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (acid or base). The pKa is determined from the inflection point of the resulting titration curve.[18][19][20]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[18] This step is critical for measurement accuracy.
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM in water or a suitable co-solvent if solubility is low). A typical volume is 20 mL. Ensure the concentration is high enough for accurate detection but low enough to remain soluble throughout the pH range.[18]
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[18] This minimizes variations in activity coefficients.
-
Initial pH Adjustment: For a basic amine, use a standardized acid (e.g., 0.1 M HCl) to lower the initial pH of the sample solution to ~1.8-2.0, ensuring the amine is fully protonated.[18][19]
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized base (e.g., 0.1 M NaOH) and record the pH reading after each addition, allowing the reading to stabilize.[18][19]
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher precision, calculate the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve; the peak of the first derivative plot indicates the equivalence point.[21][22]
Experimental Protocol: LogD₇.₄ Determination by the Shake-Flask Method
The shake-flask method is the gold standard for lipophilicity measurement. It involves partitioning the compound between two immiscible phases (n-octanol and an aqueous buffer) and measuring the concentration in each phase at equilibrium.[23]
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) for several hours. Allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment, preventing volume changes during the assay.[23]
-
Compound Dosing: Prepare a stock solution of the test compound in a suitable solvent. Add a small aliquot to a vial containing a known volume of pre-saturated buffer (e.g., 1 mL).
-
Partitioning: Add a known volume of pre-saturated n-octanol to the vial. The volume ratio of octanol to buffer can be adjusted based on the expected LogD to ensure quantifiable concentrations in both phases.[23]
-
Equilibration: Seal the vial and shake or agitate it at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-24 hours). The time required should be validated for the compound class.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically LC-MS/MS, against a standard curve.[24]
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Diagram: Physicochemical Profiling Workflow
This workflow outlines the logical sequence for characterizing a novel amine-containing compound.
Caption: Integrated workflow for pKa and LogD determination and decision-making.
Conclusion
The strategic incorporation of fluorine is a nuanced yet powerful tool in medicinal chemistry for modulating the fundamental properties of amine-containing drugs. Its effect on basicity is predictable and potent, primarily driven by the inductive withdrawal of electron density, consistently resulting in a lower pKa. This modulation is critical for controlling the ionization state, which influences everything from oral absorption to off-target ion channel interactions.[1][6]
Conversely, fluorine's impact on lipophilicity is a complex interplay of polarity, surface area, and hydrogen bonding capacity, requiring careful, context-specific evaluation.[15][16] It can either increase or decrease LogD, and this variability allows for the fine-tuning of a compound's permeability and solubility profile.
A thorough understanding of these underlying mechanisms, coupled with rigorous experimental validation using the protocols outlined herein, enables researchers, scientists, and drug development professionals to harness the full potential of fluorine. This allows for the rational design of safer and more efficacious medicines with optimized pharmacokinetic profiles.
References
-
Magueur, G., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 893–896. Available at: [Link]
-
Jackson, T., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6231. Available at: [Link]
-
Lagu, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(2), 1276–1288. Available at: [Link]
-
O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Pharmaceutical Science & Technology Today, 3(9), 324-329. Available at: [Link]
-
Shah, P. & Kumar, A. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(14), 157-171. Available at: [Link]
-
Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Available at: [Link]
-
Grygorenko, O. O., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated bicyclic piperidine analogs. Chemistry – A European Journal, 27(61), 15159-15165. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
ResearchGate. (2018). Request PDF: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]
-
University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Available at: [Link]
-
Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10795-10807. Available at: [Link]
-
Riley, T. N., & Bures, M. G. (1987). Influence of pKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase. Journal of Pharmaceutical Sciences, 76(4), 334-338. Available at: [Link]
-
Chemistry LibreTexts. (2021). Structural Effects on Acidity and Basicity. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 82-92. Available at: [Link]
-
ACS Publications. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. In Biochemistry Involving Carbon-Fluorine Bonds. Available at: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-849. Available at: [Link]
-
Kirk, K. L. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases. YouTube. Available at: [Link]
-
ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available at: [Link]
-
SciSpace. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Available at: [Link]
-
ResearchGate. (2015). Request PDF: Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Available at: [Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at: [Link]
-
Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 22(1-2), 1-24. Available at: [Link]
-
Wikipedia. (n.d.). Inductive effect. Available at: [Link]
-
MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 25(19), 10567. Available at: [Link]
-
Beilstein-Institut. (2019). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 15, 2986-2995. Available at: [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available at: [Link]
-
Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Journal of Chemical Information and Modeling, 55(4), 849-857. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]
-
Reddit. (n.d.). Why does Fluorine have a more inductive force than Chlorine?. Available at: [Link]
-
Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences. Apple Academic Press. Available at: [Link]
-
ResearchGate. (2013). Request PDF: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Available at: [Link]
-
ResearchGate. (2020). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted 4-aryl-1,3-dioxolanes. Available at: [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]
-
Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. Available at: [Link]
-
SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]
-
Wiley Online Library. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Angewandte Chemie International Edition, 61(11), e202115161. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inductive effect - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Influence of PKa on the methylation of arylalkylamines by rabbit lung N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [mdpi.com]
- 14. nanx.me [nanx.me]
- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asdlib.org [asdlib.org]
- 22. scispace.com [scispace.com]
- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. evotec.com [evotec.com]
Foreword: A Proactive Stance on the Safety of Novel Fluorinated Amines
An In-Depth Technical Guide to the Safe Handling of (1-Fluorocyclopentyl)methanamine for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine atoms can significantly modulate the metabolic stability, lipophilicity, and biological activity of molecules. (1-Fluorocyclopentyl)methanamine (CAS No: 1463052-83-6), a primary aliphatic amine bearing a fluorinated cyclopentyl moiety, represents a class of compounds with considerable potential in medicinal chemistry. However, with novel chemical entities, a comprehensive understanding of their safety and handling protocols is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the known and anticipated hazards associated with (1-Fluorocyclopentyl)methanamine and outlines robust procedures for its safe handling, storage, and in case of emergencies. As a complete safety profile for this specific molecule is not yet publicly available, this document synthesizes direct hazard information with established best practices for handling structurally related fluorinated amines, ensuring a cautious and proactive approach to laboratory safety.
Compound Identification and Hazard Classification
A foundational aspect of safe chemical handling is the clear identification of the substance and its known hazards.
| Identifier | Information |
| Chemical Name | (1-Fluorocyclopentyl)methanamine |
| CAS Number | 1463052-83-6[1] |
| Molecular Formula | C₆H₁₂FN[1] |
| Molecular Weight | 117.17 g/mol [1] |
Based on available data from chemical suppliers, (1-Fluorocyclopentyl)methanamine is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
This classification underscores the primary routes of acute toxicity and local tissue irritation.
Understanding the Inherent Risks: A Mechanistic Perspective
The hazard profile of (1-Fluorocyclopentyl)methanamine is dictated by its chemical structure, combining the nucleophilicity and basicity of a primary amine with the unique properties imparted by the fluorine atom.
The Role of the Amine Functional Group
Primary amines are characteristically basic and can act as irritants or corrosives. The lone pair of electrons on the nitrogen atom can readily accept a proton, leading to alkaline conditions upon contact with moisture on skin, eyes, or mucous membranes, which can disrupt cellular structures.
The Influence of Fluorine
The presence of a fluorine atom can have several implications for the molecule's reactivity and toxicity:
-
Metabolic Considerations: In vivo, cytochrome P450-mediated oxidation at fluorinated aliphatic carbons can occur. This metabolic process has the potential to release fluoride ions, which can be toxic at elevated concentrations.[2]
-
Thermal Decomposition: While the carbon-fluorine bond is strong, high temperatures, such as those in a fire, can lead to decomposition, potentially forming highly toxic and corrosive gases like hydrogen fluoride (HF).
The following diagram illustrates the logical relationship between the chemical's structural features and its potential hazards.
Caption: Hierarchy of controls for laboratory safety.
Engineering Controls
-
Primary Containment: All handling of (1-Fluorocyclopentyl)methanamine should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. [2][3]* Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for (1-Fluorocyclopentyl)methanamine and fluorinated amines in general.
-
Restricted Access: Designate specific areas for the storage and handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. [4] | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for extended use. [4] | To prevent skin contact and irritation. |
| Body Protection | A flame-resistant lab coat with snug-fitting cuffs. [4] | To protect skin and clothing from splashes. |
| Respiratory Protection | Generally not required when using a fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respirator. | To prevent inhalation of harmful vapors. |
Experimental Protocols: Step-by-Step Methodologies
Weighing and Dispensing
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all weighing and dispensing activities inside a chemical fume hood.
-
Dispensing: Use a clean spatula to transfer the desired amount of the compound into a tared, sealed container.
-
Cleaning: Carefully clean any residual material from the spatula and weighing vessel with a suitable solvent-moistened wipe. Dispose of the wipe in a designated hazardous waste container.
-
Closure: Securely close the primary container of (1-Fluorocyclopentyl)methanamine.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2]* Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors. [2]* Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear and practiced response is critical.
Caption: Workflow for emergency response.
Spills
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the affected area.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For exposure to fluorinated compounds where HF generation is a concern, application of calcium gluconate gel after flushing may be considered, and immediate medical attention is necessary. [4]* Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention. [4][5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [2]
Waste Disposal
All waste containing (1-Fluorocyclopentyl)methanamine, including contaminated labware and absorbent materials, must be disposed of as hazardous waste. [4]
-
Collect waste in clearly labeled, compatible containers. [4]* Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
Due to the fluorine content, specialized disposal methods such as high-temperature incineration may be required to prevent the release of persistent organic pollutants.
Conclusion
While (1-Fluorocyclopentyl)methanamine is a valuable tool in research and development, its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the principles of the hierarchy of controls, adhering to detailed experimental procedures, and being prepared for emergencies, researchers can confidently and safely work with this and other novel fluorinated amines. The causality behind these protocols is clear: a proactive, informed approach to safety is not a barrier to innovation but a prerequisite for it.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Greenbook.net. (2015, June 12). Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. ORS. Retrieved from [Link]
-
ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]
-
PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]
-
UNECE. (2017). GHS (Rev.7) (2017). Retrieved from [Link]
Sources
Methodological & Application
The Strategic Integration of (1-Fluorocyclopentyl)methanamine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] The unique electronic properties and small size of the fluorine atom can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and acidity or basicity (pKa).[1][3][4] Within the diverse arsenal of fluorinated building blocks, alicyclic amines bearing a fluorine atom present a particularly intriguing scaffold for drug design. This guide provides a detailed exploration of the applications of (1-Fluorocyclopentyl)methanamine, a promising yet under-explored building block, in drug discovery.
Due to the limited direct literature on (1-Fluorocyclopentyl)methanamine, this document leverages established principles of medicinal chemistry and draws analogies from structurally similar fluorinated cycloalkylamines and related motifs to provide a comprehensive overview of its potential applications and associated protocols.
The Rationale for Fluorinated Cyclopentylamines in Drug Design
The cyclopentane ring is a common motif in bioactive molecules, offering a balance of conformational flexibility and lipophilicity. The introduction of a fluorine atom onto this scaffold, as in (1-Fluorocyclopentyl)methanamine, can impart several advantageous properties:
-
Metabolic Stability: Fluorination can block sites of oxidative metabolism, a common strategy to enhance a drug's half-life.[2] For instance, replacing a hydrogen atom with a fluorine atom on a ring system can prevent hydroxylation by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can significantly alter the electron distribution within a molecule. This can lead to a decrease in the pKa of a nearby amine, which can be beneficial for optimizing a drug's ionization state at physiological pH, thereby influencing its absorption, distribution, and target engagement.[5]
-
Conformational Control: The introduction of a fluorine atom can induce conformational preferences in the cyclopentane ring, which can be exploited to optimize the presentation of key pharmacophoric elements to a biological target.[6]
-
Enhanced Binding Interactions: The C-F bond can participate in favorable interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.
Physicochemical Properties of Fluorinated Cyclopentane Derivatives
The introduction of fluorine is known to impact a molecule's lipophilicity (LogP) and acidity/basicity (pKa). Based on studies of similar fluorinated building blocks, we can predict the following trends for (1-Fluorocyclopentyl)methanamine and its derivatives.[7]
| Property | Unsubstituted Cyclopentylmethanamine (Predicted) | (1-Fluorocyclopentyl)methanamine (Predicted) | Rationale for Change |
| cLogP | ~1.5 | ~1.7 - 1.9 | The addition of a fluorine atom generally increases lipophilicity, though the effect can be context-dependent. |
| pKa | ~10.5 | ~9.5 - 10.0 | The electron-withdrawing nature of the fluorine atom is expected to lower the basicity of the primary amine.[5] |
Note: These values are estimations and would require experimental determination for precise characterization.
Strategic Applications in Drug Discovery
The (1-Fluorocyclopentyl)methanamine moiety can be strategically employed in various therapeutic areas as a bioisosteric replacement for other groups or to introduce novel properties into a drug candidate.[8][9][10]
Bioisosterism and Lead Optimization
As a bioisostere, the (1-Fluorocyclopentyl)methyl group can replace other cyclic or acyclic alkylamines to fine-tune a lead compound's properties. For example, it could be used to replace a cyclopentylmethyl or cyclohexylmethyl group to enhance metabolic stability or modulate receptor selectivity. The subtle changes in size, conformation, and electronics imparted by the fluorine atom can lead to significant improvements in the overall pharmacological profile.[11]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of compounds incorporating the (1-Fluorocyclopentyl)methanamine scaffold. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Hypothetical Synthesis of (1-Fluorocyclopentyl)methanamine
A plausible synthetic route to (1-Fluorocyclopentyl)methanamine could involve the fluorination of a suitable cyclopentane precursor followed by functional group manipulation to introduce the aminomethyl group. One potential, though not yet documented, approach could be adapted from the synthesis of other fluorinated cycloalkanes.[12] A key intermediate could be 1-fluorocyclopentanecarbonitrile, which can then be reduced to the desired amine.
Step 1: Synthesis of 1-Fluorocyclopentanecarbonitrile (Hypothetical)
-
Reaction: Nucleophilic fluorination of a suitable precursor like 1-hydroxycyclopentanecarbonitrile.
-
Reagents: 1-hydroxycyclopentanecarbonitrile, Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-hydroxycyclopentanecarbonitrile (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-fluorocyclopentanecarbonitrile.
-
Step 2: Reduction of 1-Fluorocyclopentanecarbonitrile to (1-Fluorocyclopentyl)methanamine
-
Reaction: Reduction of the nitrile to a primary amine.
-
Reagents: 1-fluorocyclopentanecarbonitrile, Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3·THF), anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure (using LAH):
-
In a flame-dried flask under an inert atmosphere, suspend LAH (2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-fluorocyclopentanecarbonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous potassium carbonate and concentrate carefully under reduced pressure to obtain crude (1-Fluorocyclopentyl)methanamine.
-
Further purification can be achieved by distillation or conversion to a salt (e.g., hydrochloride) and recrystallization.
-
Diagram 1: Hypothetical Synthetic Workflow for (1-Fluorocyclopentyl)methanamine
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chigroup.site [chigroup.site]
- 9. sorensen.princeton.edu [sorensen.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
The Emergent Potential of (1-Fluorocyclopentyl)methanamine in Positron Emission Tomography: A Detailed Application and Protocol Guide
Senior Application Scientist Note: The landscape of molecular imaging is in a perpetual state of innovation, seeking novel radiotracers that offer superior diagnostic precision. This document delves into the prospective application of (1-Fluorocyclopentyl)methanamine, herein referred to as [¹⁸F]F-Cy-M, a novel, non-canonical amino acid analogue for Positron Emission Tomography (PET) imaging. It is imperative to state that as of the current scientific literature, [¹⁸F]F-Cy-M represents a next-generation, investigational tracer. The following protocols and scientific rationale are therefore built upon established principles of PET radiochemistry and the well-documented behavior of structurally similar radiolabeled amino acids, particularly other fluorinated cyclopentane derivatives that have shown promise in preclinical and clinical research.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the synthesis, quality control, and preclinical evaluation of this promising new imaging agent.
Introduction: The Rationale for a Novel Amino Acid Tracer
The aberrant metabolism of cancer cells, characterized by an increased demand for amino acids to fuel rapid proliferation, presents a prime target for PET imaging.[5] While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a cornerstone of clinical PET, its utility can be limited in certain oncological contexts, such as brain tumors, due to high background uptake in normal tissues.[4] This has propelled the development of radiolabeled amino acids, which can offer a higher tumor-to-background contrast in such cases.[6]
[¹⁸F]F-Cy-M, with its unique cyclopentyl scaffold, is hypothesized to be a substrate for overexpressed amino acid transport systems in malignant tissues, such as the L-type amino acid transporter 1 (LAT1).[1][2] The cyclopentyl ring offers conformational rigidity, which can enhance binding affinity and selectivity for these transporters. The introduction of the fluorine-18 radiolabel provides the means for sensitive and quantitative in vivo imaging.
Radiosynthesis of [¹⁸F]F-Cy-M: A Step-by-Step Protocol
The successful translation of a novel PET tracer from bench to bedside hinges on a robust and reproducible radiosynthesis protocol. The proposed synthesis of [¹⁸F]F-Cy-M involves a nucleophilic substitution reaction on a suitable precursor.
Precursor Synthesis: (1-(tosyloxymethyl)cyclopentyl)methanamine
A crucial first step is the synthesis of a suitable precursor for radiolabeling. A common strategy involves the use of a tosylate leaving group for the subsequent nucleophilic fluorination. The synthesis of the Boc-protected tosylated precursor is outlined below:
-
Starting Material: Commercially available 1,1-cyclopentanedimethanol.
-
Monoprotection: Selective protection of one hydroxyl group with a tert-butyloxycarbonyl (Boc) group.
-
Tosylation: Reaction of the remaining free hydroxyl group with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the tosylated intermediate.
-
Azide Introduction: Conversion of the tosylate to an azide using sodium azide.
-
Reduction and Boc-protection of the amine: Reduction of the azide to the primary amine followed by protection with a Boc group.
-
Deprotection of the alcohol: Removal of the initial Boc protecting group from the hydroxyl.
-
Final Tosylation: Tosylation of the newly freed hydroxyl group to yield the final precursor: Boc-(1-(tosyloxymethyl)cyclopentyl)methanamine.
Automated [¹⁸F]Fluorination and Purification
The following protocol is designed for an automated synthesis module.
Reagents and Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Precursor: Boc-(1-(tosyloxymethyl)cyclopentyl)methanamine
-
Hydrochloric acid (HCl) for deprotection
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride onto an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove water from the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step 2-3 times to ensure complete dryness.
-
Radiolabeling Reaction: Dissolve the precursor (typically 5-10 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Deprotection: After cooling, add hydrochloric acid (e.g., 2 M HCl) and heat the mixture at 90-100°C for 5-10 minutes to remove the Boc protecting group.
-
Neutralization and Dilution: Neutralize the reaction mixture with a sodium acetate solution and dilute with sterile water.
-
Initial Purification: Pass the diluted reaction mixture through an Alumina N SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
HPLC Purification: Purify the crude product using a semi-preparative HPLC system. The mobile phase and flow rate should be optimized to achieve good separation of [¹⁸F]F-Cy-M from byproducts.
-
Formulation: Collect the HPLC fraction containing the purified [¹⁸F]F-Cy-M. Remove the organic solvent under reduced pressure and formulate the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
Caption: Automated radiosynthesis workflow for [¹⁸F]F-Cy-M.
Quality Control: Ensuring a Validated Radiotracer
Rigorous quality control is paramount to ensure the safety and efficacy of the radiotracer for in vivo studies. The following table outlines the key quality control parameters and their acceptable limits.
| Parameter | Method | Acceptance Criteria |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% (¹⁸F) |
| Specific Activity | HPLC with UV and radiation detectors | > 1 Ci/µmol at the time of injection |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth |
Proposed Mechanism of Cellular Uptake
The structural similarity of [¹⁸F]F-Cy-M to natural amino acids strongly suggests its transport into cells via amino acid transporters. The primary candidate is the L-type amino acid transporter 1 (LAT1), which is known to be overexpressed in a wide variety of human cancers and is responsible for the transport of large neutral amino acids.
Caption: Proposed cellular uptake mechanism of [¹⁸F]F-Cy-M.
Preclinical PET Imaging Protocol
Preclinical evaluation in appropriate animal models is a critical step to validate the potential of [¹⁸F]F-Cy-M as a PET imaging agent.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous or orthotopic human tumor xenografts known to overexpress LAT1 (e.g., glioblastoma, prostate cancer cell lines).
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen). Maintain body temperature using a heating pad.
-
Tracer Administration: Administer a bolus injection of [¹⁸F]F-Cy-M (typically 100-200 µCi) via the tail vein.
-
Dynamic PET Imaging: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes. This allows for the assessment of the tracer's pharmacokinetic profile.
-
Static PET/CT Imaging: Alternatively, perform a static PET/CT scan at a specific time point post-injection (e.g., 60 minutes) to visualize the biodistribution of the tracer. The CT scan provides anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the tumor and major organs to calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
-
Ex vivo Biodistribution: Following the final imaging session, euthanize the animal and collect major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to confirm the in vivo imaging data.
Caption: Preclinical PET imaging workflow for [¹⁸F]F-Cy-M.
Potential Clinical Applications and Future Directions
Based on the proposed mechanism of action, [¹⁸F]F-Cy-M holds promise for various clinical applications in oncology, including:
-
Diagnosis and Staging: Detecting primary tumors and metastatic lesions with high sensitivity and specificity.
-
Treatment Monitoring: Assessing early response to therapy by quantifying changes in amino acid metabolism.
-
Prognostication: Correlating tracer uptake with tumor aggressiveness and patient outcomes.
-
Biopsy Guidance: Identifying metabolically active regions within a tumor for targeted biopsies.
Future research should focus on the comprehensive preclinical evaluation of [¹⁸F]F-Cy-M, including head-to-head comparisons with established amino acid tracers. Successful preclinical studies would pave the way for first-in-human clinical trials to establish its safety, dosimetry, and diagnostic efficacy. The development of such novel tracers is crucial for advancing the field of personalized medicine and improving patient care in oncology.
References
-
Cai, H., et al. (2019). Evaluation of L-1-[18F]Fluoroethyl-Tryptophan for PET Imaging of Cancer. Molecular Imaging and Biology, 21(5), 894-903. [Link]
-
Li, D., et al. (2022). Preclinical and first-in-human evaluation of 18F-labeled D-peptide antagonist for PD-L1 status imaging with PET. European Journal of Nuclear Medicine and Molecular Imaging, 49(11), 3754-3765. [Link]
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]
-
Maguire, P., et al. (2024). Evaluation and Application of a PET Tracer in Preclinical and Phase 1 Studies to Determine the Brain Biodistribution of Minzasolmin (UCB0599). Molecular Imaging and Biology, 26(2), 438-447. [Link]
-
Goodman, M. M., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 63(21), 12795-12808. [Link]
-
McConathy, J., et al. (2003). (R,S)-anti-1-Amino-2-[18F]Fluorocyclopentyl-1-carboxylic Acid: Synthesis from Racemic 2-Benzyloxycyclopentanone and Biological Evaluation for Brain Tumor Imaging with Positron Emission Tomography. Journal of Medicinal Chemistry, 46(14), 2243-2249. [Link]
-
Boisson, F., et al. (2015). Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging. Nuclear Medicine and Biology, 42(11), 873-881. [Link]
-
Piras, M., et al. (2020). 4,4,16-Trifluoropalmitate: Design, Synthesis, Tritiation, Radiofluorination and Preclinical PET Imaging Studies on Myocardial Fatty Acid Oxidation. ChemMedChem, 15(23), 2317-2326. [Link]
-
Delpassand, E. S., et al. (2006). Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. Journal of Nuclear Medicine Technology, 34(2), 122-129. [Link]
-
Sharma, R., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7001. [Link]
-
Laudicella, R., et al. (2024). The Medical Applications of Novel PET Radiopharmaceuticals. Diagnostics, 14(21), 2295. [Link]
-
Pickel, T. C., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(3), 1195-1203. [Link]
-
Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(2), 79-81. [Link]
-
Pretze, M., et al. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18 F, 11 C, and 13 N. Journal of Nuclear Medicine Technology, 46(3), 209-215. [Link]
-
Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. [Link]
Sources
- 1. Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers [mdpi.com]
Scale-Up Synthesis of (1-Fluorocyclopentyl)methanamine Hydrochloride: An In-Depth Technical Guide
Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered basicity, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] (1-Fluorocyclopentyl)methanamine hydrochloride is a valuable building block, providing a fluorinated cyclopentyl scaffold that is of growing interest in the development of novel therapeutics, particularly in the areas of central nervous system disorders and antiviral agents.
This comprehensive guide provides a detailed, scalable, and robust protocol for the synthesis of (1-Fluorocyclopentyl)methanamine hydrochloride. We will delve into the causality behind the experimental choices, provide step-by-step methodologies, and address the critical safety and scalability considerations inherent in this process.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of (1-Fluorocyclopentyl)methanamine hydrochloride is most effectively achieved through a two-step synthetic sequence, commencing with the commercially available and inexpensive starting material, cyclopentanone. The chosen pathway prioritizes efficiency, scalability, and the use of well-established chemical transformations.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for (1-Fluorocyclopentyl)methanamine hydrochloride.
The initial step involves the formation of the cyanohydrin, 1-hydroxycyclopentanecarbonitrile, from cyclopentanone. This is a classic nucleophilic addition reaction that proceeds in high yield. The subsequent fluorination of the tertiary alcohol is a critical transformation. While several fluorinating agents exist, Diethylaminosulfur Trifluoride (DAST) is a common and effective choice for this deoxofluorination, though it must be handled with extreme care due to its thermal instability.[4] Safer, more thermally stable alternatives such as Deoxo-Fluor® may also be employed and are recommended for larger scale operations.[5][6]
The second stage of the synthesis focuses on the reduction of the nitrile functionality in 1-fluorocyclopentanecarbonitrile to the corresponding primary amine. Lithium Aluminum Hydride (LAH) is a powerful and efficient reducing agent for this purpose, capable of cleanly converting nitriles to amines.[7][8] The final step is the formation of the hydrochloride salt, which is often preferred for its increased stability and crystallinity, facilitating purification and handling.[9]
Experimental Protocols
Part 1: Synthesis of 1-Fluorocyclopentanecarbonitrile
This part of the protocol is divided into two stages: the formation of the cyanohydrin intermediate and its subsequent fluorination.
Stage 1A: Synthesis of 1-Hydroxycyclopentanecarbonitrile
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Cyclopentanone | 84.12 | 100.0 g | 1.19 | 1.0 |
| Sodium Cyanide | 49.01 | 64.0 g | 1.31 | 1.1 |
| Water | 18.02 | 400 mL | - | - |
| Dichloromethane | 84.93 | 500 mL | - | - |
Protocol:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add sodium cyanide (64.0 g, 1.31 mol) and water (400 mL).
-
Cool the stirred solution to 0-5 °C in an ice-water bath.
-
Slowly add cyclopentanone (100.0 g, 1.19 mol) to the cyanide solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the mixture to warm to room temperature and stir for a further 12 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford 1-hydroxycyclopentanecarbonitrile as a pale yellow oil. The product is often used in the next step without further purification.
Stage 1B: Fluorination of 1-Hydroxycyclopentanecarbonitrile
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1-Hydroxycyclopentanecarbonitrile | 111.14 | 100.0 g | 0.90 | 1.0 |
| DAST | 161.20 | 160.0 g | 0.99 | 1.1 |
| Dichloromethane (anhydrous) | 84.93 | 1 L | - | - |
Protocol:
-
CRITICAL SAFETY NOTE: Diethylaminosulfur trifluoride (DAST) is thermally unstable and can decompose violently upon heating.[4] All operations should be conducted in a certified chemical fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including a face shield, leather gloves over nitrile gloves, and a fire-retardant lab coat.
-
To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add a solution of 1-hydroxycyclopentanecarbonitrile (100.0 g, 0.90 mol) in anhydrous dichloromethane (500 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (160.0 g, 0.99 mol) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -65 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching Procedure: Cautiously and slowly pour the reaction mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate (1 L) cooled in an ice bath. CAUTION: This quenching is highly exothermic and will release gas.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers, wash with water (200 mL) and brine (200 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield 1-fluorocyclopentanecarbonitrile.
Part 2: Synthesis of (1-Fluorocyclopentyl)methanamine Hydrochloride
Stage 2A: LAH Reduction of 1-Fluorocyclopentanecarbonitrile
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 1-Fluorocyclopentanecarbonitrile | 113.13 | 50.0 g | 0.44 | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 25.0 g | 0.66 | 1.5 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 1 L | - | - |
Protocol:
-
CRITICAL SAFETY NOTE: Lithium Aluminum Hydride (LAH) reacts violently with water and protic solvents.[10] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add LAH (25.0 g, 0.66 mol) and anhydrous THF (500 mL).
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve 1-fluorocyclopentanecarbonitrile (50.0 g, 0.44 mol) in anhydrous THF (500 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LAH suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath, and gently heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C.
-
Fieser Work-up (Quenching): Cautiously and sequentially add the following dropwise to the stirred mixture:
-
Water (25 mL)
-
15% aqueous sodium hydroxide solution (25 mL)
-
Water (75 mL) CAUTION: This process is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
-
A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude (1-Fluorocyclopentyl)methanamine as an oil.
Stage 2B: Formation of (1-Fluorocyclopentyl)methanamine Hydrochloride
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (1-Fluorocyclopentyl)methanamine | 117.17 | ~51.5 g (crude) | 0.44 | 1.0 |
| 4 M HCl in Dioxane | - | ~121 mL | 0.48 | 1.1 |
| Diethyl Ether | 74.12 | 500 mL | - | - |
Protocol:
-
Dissolve the crude (1-Fluorocyclopentyl)methanamine in diethyl ether (500 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add 4 M HCl in dioxane (~121 mL, 0.48 mol) dropwise with vigorous stirring.
-
A white precipitate of the hydrochloride salt will form.
-
Continue stirring at 0 °C for 1 hour after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 100 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield (1-Fluorocyclopentyl)methanamine hydrochloride as a white to off-white crystalline solid.
Predicted Analytical Data
| Analysis | (1-Fluorocyclopentyl)methanamine | (1-Fluorocyclopentyl)methanamine hydrochloride |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₂FN | C₆H₁₃ClFN |
| Molecular Weight | 117.17 g/mol | 153.63 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 2.8-3.0 (m, 2H, -CH₂NH₂), 1.6-2.0 (m, 8H, cyclopentyl-H), 1.5 (br s, 2H, -NH₂) | δ 8.3 (br s, 3H, -NH₃⁺), 3.1-3.3 (m, 2H, -CH₂NH₃⁺), 1.7-2.2 (m, 8H, cyclopentyl-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 100-105 (d, ¹JCF, C-F), 45-50 (-CH₂NH₂), 35-40 (cyclopentyl-CH₂), 20-25 (cyclopentyl-CH₂) | δ 98-103 (d, ¹JCF, C-F), 43-48 (-CH₂NH₃⁺), 33-38 (cyclopentyl-CH₂), 18-23 (cyclopentyl-CH₂) |
| IR (neat, cm⁻¹) | 3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-F stretch) | 2500-3000 (N-H stretch, salt), 2850-2960 (C-H stretch), 1050-1150 (C-F stretch) |
Conclusion and Future Outlook
This guide provides a robust and scalable two-step synthesis for (1-Fluorocyclopentyl)methanamine hydrochloride. The protocol is based on well-established chemical transformations, and by adhering to the detailed procedures and safety precautions, researchers can confidently produce this valuable fluorinated building block. The inherent hazards of reagents such as DAST and LAH necessitate careful planning and execution, particularly during scale-up. Future work could focus on exploring greener and safer alternatives, such as flow chemistry approaches for the fluorination step, to further enhance the safety and efficiency of this synthesis on an industrial scale.
References
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048–7054.
- Corminboeuf, O. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Pouliot, M. (2023). Synthesis of Fluorinated Amines: A Personal Account.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- ScienceMadness Discussion Board. (2011). reduction of primary amides to amines with lithium aluminum hydride. Sciencemadness.org.
- HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam.
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Enamine. (n.d.). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Google Patents. (n.d.). Method for salt preparation.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
- YouTube. (2020). Conversion of Amines to Amine Salts.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-N-methyl-methanamine.
- ChemScene. (n.d.). (1-Fluorocyclopropyl)methanamine.
- Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
- Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- Sci-Hub. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.
- Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions.
- Organic Syntheses. (n.d.). Selective Fluorination of Diaryl Ketones with Deoxo-Fluor® Reagent.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile - Google Patents [patents.google.com]
- 3. Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1 [smolecule.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Mastering the Matrix: A Practical Guide to LC-MS Method Development for Fluorinated Amine Compounds
An Application Guide by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern drug development, imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity.[1] However, these same unique physicochemical characteristics present significant analytical challenges for bioanalysis. This guide provides a comprehensive, experience-driven framework for developing robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of fluorinated amine compounds in complex biological matrices. We will move beyond rote procedures to explore the underlying principles and causal relationships that govern method performance, from sample preparation to final validation, ensuring that every protocol is a self-validating system.
The Challenge: Understanding Fluorinated Amines
Fluorine's high electronegativity and the strength of the carbon-fluorine bond create molecules with altered basicity (pKa), polarity, and chromatographic behavior compared to their non-fluorinated analogs.[2][3] The analytical scientist must contend with:
-
Poor Chromatographic Peak Shape: Secondary interactions between the basic amine and residual silanols on silica-based columns can lead to significant peak tailing.
-
Ionization Variability: The electron-withdrawing nature of fluorine can influence the protonation efficiency of the amine in the mass spectrometer source, affecting sensitivity.
-
Matrix Effects: Co-eluting endogenous components from biological samples like plasma or urine can suppress or enhance the analyte signal, compromising accuracy and precision.[4][5][6]
-
Complex Fragmentation: The presence of fluorine can alter mass spectrometric fragmentation pathways, making the selection of optimal multiple reaction monitoring (MRM) transitions less predictable.[7][8]
This guide provides a systematic approach to overcoming these challenges.
Foundational Workflow: A Systematic Approach
A successful method development campaign follows a logical progression. The workflow below outlines the key stages, each of which will be detailed in subsequent sections.
Figure 1: High-level workflow for LC-MS method development.
Sample Preparation: The Key to Minimizing Matrix Effects
The goal of sample preparation is to isolate the analyte from interfering matrix components. The choice of technique is a balance between recovery, cleanliness, and throughput.
-
Protein Precipitation (PPT): The simplest approach, involving the addition of a cold organic solvent (typically acetonitrile) to precipitate proteins.
-
Rationale: Fast and suitable for early discovery. However, it results in the least clean extract, making it highly susceptible to matrix effects and ion suppression.[5] Use with caution for regulated bioanalysis.
-
-
Liquid-Liquid Extraction (LLE): Partitions the analyte between the aqueous sample and an immiscible organic solvent.
-
Rationale: Offers a cleaner extract than PPT. The choice of organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) can be tailored to the polarity of the fluorinated amine. Adjusting the pH of the aqueous phase to be ~2 pH units above the analyte's pKa will neutralize the amine, promoting its extraction into the organic phase.
-
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by retaining the analyte on a solid sorbent while matrix components are washed away.
-
Rationale: The gold standard for regulated bioanalysis. For basic fluorinated amines, a strong cation exchange (SCX) mixed-mode polymer sorbent is often the ideal choice. This allows for a multi-step wash protocol to remove a wide range of interferences.
-
Protocol 1: Mixed-Mode Cation Exchange SPE
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted 1:1 with 4% phosphoric acid in water). The acidic pH ensures the amine is positively charged and binds to the SCX sorbent.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-matched solution (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography: Achieving Peak Performance
The chromatographic separation is paramount for resolving the analyte from matrix interferences that were not removed during sample preparation.
Column Selection
Standard C18 columns often fail to produce symmetrical peaks for basic compounds. The causality lies in the interaction between the protonated amine and acidic silanol groups on the silica surface.
-
Field-Proven Insight: For fluorinated amines, begin with a column that incorporates technology to mitigate these secondary interactions. Good choices include:
-
Embedded Polar Group (EPG) C18: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain, which shields the silanols.
-
Bidentate C18 or High-Purity Silica: Modern columns with extremely low silanol activity.
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These phases can offer unique selectivity for fluorinated compounds through dipole-dipole and pi-pi interactions, in addition to hydrophobic interactions.[9] They are an excellent choice when C18 phases fail to provide adequate retention or selectivity from critical interferences.
-
Mobile Phase Optimization
The mobile phase must maintain the analyte in a single, protonated state for consistent retention and MS response.
-
Aqueous Mobile Phase (A): Water with an acidic modifier. 0.1% Formic Acid (pH ~2.7) is the universal starting point for positive ion ESI as it provides a proton source and ensures the amine is fully protonated.
-
Organic Mobile Phase (B): Acetonitrile or Methanol, typically with the same concentration of the acidic modifier. Acetonitrile is often preferred for its lower viscosity and ability to produce sharper peaks.
Table 1: Recommended Starting LC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 with Embedded Polar Group (e.g., 2.1 x 50 mm, 1.8 µm) | Balances resolving power and analysis time; EPG minimizes peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures amine protonation for good peak shape and ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Efficiently elutes analytes with sharp peaks. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A good starting point to avoid column overload. |
| Gradient | 5% to 95% B over 3 minutes, hold 0.5 min, re-equilibrate 1.5 min | A generic scouting gradient to determine analyte retention time. |
Mass Spectrometry: Tailoring Detection
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is dictated by the analyte's polarity and thermal stability.
Figure 2: Decision logic for ionization source selection.
-
Electrospray Ionization (ESI): The default choice for most fluorinated amines. ESI is a soft ionization technique ideal for polar, pre-charged, or easily ionizable molecules.[10] It is more susceptible to matrix effects than APCI.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, neutral compounds that can be volatilized.[11][12] If your fluorinated amine is part of a larger, more lipophilic molecule, APCI may provide a better response.
Expertise in Action: Always test both ESI and APCI during initial development if instrument time permits. For fluorinated amines, ESI in positive ion mode is successful over 95% of the time.
Optimizing MRM Transitions for Quantification
Tandem mass spectrometry (MS/MS) in MRM mode provides the selectivity and sensitivity required for bioanalysis.
Protocol 2: MRM Method Development
-
Direct Infusion: Infuse a ~500 ng/mL solution of the analyte directly into the mass spectrometer using a syringe pump.
-
Find the Precursor Ion: Acquire a full scan (Q1 scan) spectrum. For a fluorinated amine in positive mode with formic acid, the most abundant ion should be the protonated molecule, [M+H]⁺. Select this m/z as your precursor ion.
-
Generate Product Ions: Perform a product ion scan on the selected precursor. This involves isolating the precursor in Q1, fragmenting it in the collision cell (q2) with a collision gas (e.g., argon), and scanning the resulting fragments in Q3.
-
Select MRM Transitions: Choose at least two of the most intense, stable, and high m/z product ions. Using two transitions (one for quantification, one for confirmation) provides greater confidence in analyte identification.
-
Causality: The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable iminium ion.[13][14] The presence of fluorine may create alternative fragmentation pathways, such as the neutral loss of HF.[7] It is crucial to select fragments that are specific to your molecule.
-
-
Optimize Collision Energy (CE): For each selected MRM transition, perform a CE ramp experiment to find the voltage that produces the most intense product ion signal.
Figure 3: Proposed alpha-cleavage of a generic fluorinated amine.
Table 2: Example MS Source Parameters (ESI+)
| Parameter | Typical Value | Rationale |
| Capillary Voltage | 3.5 kV | Creates the electrostatic field for droplet formation. |
| Source Temperature | 150 °C | Assists in initial solvent evaporation. |
| Desolvation Temp. | 450 °C | Drives the final desolvation to release gas-phase ions. |
| Desolvation Gas Flow | 800 L/Hr (N₂) | High flow of heated gas to aid desolvation. |
| Cone Gas Flow | 50 L/Hr (N₂) | Prevents neutral molecules from entering the MS. |
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated to prove it is fit for purpose. Validation protocols should be based on regulatory guidance such as ICH Q2(R2) or FDA Bioanalytical Method Validation guidelines.[15][16][17]
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria[18] |
| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Closeness of replicate measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte retention time in blank matrix. |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥ 5x blank response; accuracy and precision criteria must be met. |
| Stability | Chemical stability of the analyte in the biological matrix under various conditions. | Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) samples. |
References
-
National Center for Biotechnology Information (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PubMed Central. Available from: [Link]
-
LCGC International (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]
-
ACS Organic & Inorganic Au (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available from: [Link]
-
ChemRxiv (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available from: [Link]
-
Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. National Institute of Standards and Technology. Available from: [Link]
-
Royal Society of Chemistry (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available from: [Link]
-
National Center for Biotechnology Information (2023). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. Available from: [Link]
-
ResearchGate (2025). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. Available from: [Link]
-
Eurachem (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available from: [Link]
-
Oxford Academic (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. Available from: [Link]
-
Analytical Training Solutions (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available from: [Link]
-
LCGC International (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available from: [Link]
-
ACS Publications (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from: [Link]
-
National Center for Biotechnology Information (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PubMed Central. Available from: [Link]
-
JEOL (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available from: [Link]
-
Chemistry LibreTexts (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available from: [Link]
-
Resolian (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available from: [Link]
-
PubMed (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. Available from: [Link]
-
Biotage (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available from: [Link]
-
European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
Stanford University Mass Spectrometry (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University. Available from: [Link]
-
National Center for Biotechnology Information (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PubMed Central. Available from: [Link]
-
Problems in Chemistry (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available from: [Link]
-
ResearchGate (n.d.). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. eurachem.org [eurachem.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 18. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Fluoroalkyl Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of α-fluoroalkyl amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique and often complex challenges associated with introducing fluorine atoms alpha to a nitrogen center. The strategic incorporation of fluorine can dramatically alter the physicochemical properties of amine-containing molecules, enhancing metabolic stability, modulating basicity (pKa), and improving binding affinity.[1][2] However, the synthetic path to these valuable compounds is frequently non-trivial.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. It moves from general principles to specific experimental problems, providing not just solutions but the underlying mechanistic rationale to empower you to solve challenges in your own work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the complexities of α-fluoroalkyl amine synthesis.
Q1: What makes the synthesis of α-fluoroalkyl amines inherently challenging?
The primary challenges stem from a combination of electronic effects, reagent handling, and potential side reactions.
-
Electronic Deactivation: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the parent amine, decreasing its nucleophilicity.[2] Furthermore, it can destabilize adjacent carbocations or radical intermediates that might form during a reaction, slowing down or inhibiting traditional C-F bond-forming strategies.
-
Reagent Hazards and Handling: Fluorinating agents are among the most reactive and hazardous reagents in organic chemistry. Elemental fluorine (F₂) is highly toxic and corrosive, requiring specialized equipment.[3] While modern electrophilic N-F reagents like Selectfluor® are crystalline, bench-stable solids, they remain powerful oxidants that demand careful handling.[4][5] Nucleophilic fluoride sources, such as potassium fluoride (KF), are often hygroscopic and their reactivity is highly dependent on being anhydrous.[4]
-
Competing Reaction Pathways: Elimination reactions are a common side-pathway, particularly in nucleophilic substitution approaches, leading to the formation of enamines or other unsaturated byproducts.[6] Over-fluorination to produce di- or tri-fluorinated species can also occur if the reaction is not carefully controlled.
-
Stereocontrol: Achieving high levels of stereoselectivity at the fluorine-bearing carbon is a significant hurdle, often requiring the development of specialized chiral reagents or catalysts.[1][7]
Q2: What are the main classes of fluorinating agents and their primary pros and cons?
Fluorinating agents are broadly classified as electrophilic ("F⁺" source) or nucleophilic ("F⁻" source). The choice of reagent is dictated by the substrate and the desired bond disconnection.
| Reagent Class | Example(s) | Pros | Cons |
| Electrophilic (N-F) | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Bench-stable, crystalline solids; relatively safe to handle; wide substrate scope; commercially available on a large scale.[4][8][9] | Can be expensive; powerful oxidants; mechanism can be complex (SN2 vs. SET).[3] |
| Nucleophilic (F⁻) | KF, CsF, Tetrabutylammonium fluoride (TBAF) | Cost-effective; suitable for Sₙ2/SₙAr type reactions; high atom economy.[10] | Highly hygroscopic (reactivity plummets with moisture); often require phase-transfer catalysts or polar aprotic solvents; can be strongly basic, promoting elimination.[4] |
| Deoxofluorination | Diethylaminosulfur trifluoride (DAST), Deoxofluor® | Excellent for converting alcohols and carbonyls to fluorides. | Thermally unstable (can be explosive); highly sensitive to moisture; produces corrosive HF as a byproduct. |
Q3: How should I approach safety when working with fluorinating agents?
Safety is paramount. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) for any reagent you use.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate gloves. Check glove compatibility charts, as some solvents can compromise glove integrity.
-
Engineering Controls: Conduct all reactions in a certified chemical fume hood to prevent inhalation of volatile or toxic fumes.
-
Handling N-F Reagents (e.g., Selectfluor®, NFSI): Although they are solids, avoid creating dust. They are strong oxidants and should be kept away from flammable materials.[5]
-
Handling Deoxofluorination Reagents (e.g., DAST): These should be stored at low temperatures and handled with extreme care due to their thermal instability. Reactions should be run behind a blast shield.
-
Quenching: Small residual amounts of reagents are often best disposed of as solid waste. For larger quantities, follow established quenching procedures cautiously (e.g., slow addition to a stirred solution of calcium hydroxide or sodium bicarbonate).
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed, practical advice for overcoming common experimental hurdles.
Guide 1: Direct Electrophilic Fluorination of Enamines or Imines
This is a common strategy where a nitrogen-containing substrate is made nucleophilic and then reacted with an electrophilic fluorine source like Selectfluor®.
Workflow: Electrophilic Fluorination Strategy
Caption: Decision workflow for electrophilic fluorination.
Problem: Low or no conversion of my starting material.
-
Potential Cause 1: Insufficiently Nucleophilic Substrate. The enamine or imine may not be forming efficiently, or it may not be electron-rich enough to react with the N-F reagent.
-
Solution: Confirm the formation of your intermediate before adding the fluorinating agent. For enamines derived from ketones/aldehydes, you may need a stronger acid catalyst or different dehydration conditions (e.g., Dean-Stark trap). For deprotonation strategies, ensure your base is strong enough and that the reaction is fully deprotonated. The choice of solvent can also be critical.[11]
-
-
Potential Cause 2: Incorrect Fluorinating Agent. N-F reagents have a wide range of reactivity. A less reactive substrate may require a more powerful fluorinating agent.
-
Solution: If using NFSI with poor results, consider switching to a more reactive agent like Selectfluor®. A quantitative reactivity scale for these reagents has been developed and can guide your choice.[11]
-
-
Potential Cause 3: Incompatible Solvent. The reaction medium can significantly influence the outcome.
-
Solution: Acetonitrile is a common and effective solvent for many N-F fluorinations. Protic solvents like methanol can sometimes accelerate the reaction but may also compete with the substrate or react with intermediates.[12] Screen a variety of polar aprotic solvents (MeCN, DMF, DMSO).
-
Problem: Multiple products are observed, including di-fluorinated species.
-
Potential Cause 1: Overly Reactive Conditions. The reaction temperature may be too high, or the stoichiometry may be incorrect.
-
Solution:
-
Run the reaction at a lower temperature (e.g., start at 0 °C or -78 °C).
-
Add the fluorinating agent slowly as a solution to maintain a low instantaneous concentration.
-
Use a slight excess (1.05-1.1 equivalents) of the fluorinating agent. Using a large excess can drive the reaction to completion but often leads to side products.
-
-
-
Potential Cause 2: Product is More Reactive than Starting Material. The initially formed α-monofluoro amine can sometimes enolize or deprotonate more readily than the starting material, leading to a second fluorination event.
-
Solution: This is a challenging issue. The best approach is to use carefully controlled, low-temperature conditions and to stop the reaction at partial conversion if necessary to maximize the yield of the desired mono-fluorinated product, followed by chromatographic separation.
-
Guide 2: Desulfurization-Fluorination of Thioamides
A clever method for accessing α,α-difluoroalkyl amines involves the conversion of a thioamide to the target compound using a metal fluoride, such as silver(I) fluoride (AgF).[13]
Problem: Incomplete conversion of the thioamide starting material.
-
Potential Cause 1: Insufficient Fluoride Reagent. The stoichiometry is critical for driving the reaction to completion.
-
Potential Cause 2: Poor Reagent or Solvent Quality. Silver fluoride is light-sensitive and can decompose. The solvent must be anhydrous.
-
Solution: Use high-purity AgF from a freshly opened bottle or one stored properly in the dark. Use anhydrous solvent; dichloromethane (DCM) has been shown to be superior to acetonitrile or toluene for this transformation.[13]
-
Problem: The desired α,α-difluoroalkyl amine product is decomposing.
-
Potential Cause 1: Product Instability. The N-CF₂R motif can be unstable, especially without an adjacent electron-withdrawing group to stabilize it.[13]
-
Solution: This method is most successful for substrates that have stabilizing groups, such as N-sulfonyl thioamides. If your substrate lacks such a group, this may not be the ideal synthetic route. Consider if the product can be isolated and used immediately in a subsequent step.
-
-
Potential Cause 2: Prolonged Reaction Time. The product may be slowly decomposing under the reaction conditions.
-
Solution: Monitor the reaction closely by TLC or crude ¹⁹F NMR. One study found that the optimal reaction time was 6 hours; extending it to 12 hours resulted in a lower yield due to product decomposition.[13]
-
Part 3: Purification & Characterization Clinic
Q: My α-fluoroalkyl amine streaks badly on silica gel or won't elute. How can I purify it?
This is a classic problem when purifying amines. The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel.[14]
-
Solution 1: Modify the Mobile Phase. Add a small amount of a competitive base to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., EtOAc/Hexanes + 1% Et₃N). This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
Solution 2: Use a Different Stationary Phase. If modifying the eluent is insufficient, consider alternative stationary phases.
-
Amine-functionalized silica: This is often an excellent choice as it provides a basic surface, mitigating the unwanted interaction.[14]
-
Alumina (basic or neutral): Can be a good alternative to silica.
-
Reverse-phase chromatography (C18): If your compound has sufficient organic character, purification using water/acetonitrile or water/methanol gradients can be very effective.
-
-
Solution 3: Salt Formation and Extraction. If the amine is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., DCM or EtOAc) and wash with dilute aqueous acid (e.g., 1M HCl). Your amine will protonate and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified free amine back into an organic solvent.
Q: What are the key spectroscopic features I should look for to confirm my product?
-
¹⁹F NMR: This is the most definitive technique. An α-monofluoroalkyl group (CHF) will typically appear as a doublet of triplets (or more complex multiplet depending on the structure) due to coupling with the alpha proton and protons on the adjacent carbon. An α,α-difluoroalkyl group (CF₂) will appear as a triplet if coupled to a CH₂ group.
-
¹H NMR: The proton alpha to the fluorine (in a CHF group) will be split by the fluorine atom into a doublet, with a large coupling constant (²JH-F) typically in the range of 45-55 Hz.
-
¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JC-F), typically 180-250 Hz, appearing as a doublet.
| Spectroscopic Data Example | |
| Nucleus | Typical Chemical Shift (ppm) & Coupling |
| ¹⁹F (vs. CFCl₃) | -160 to -230 ppm for monofluoroalkanes. Splitting pattern depends on adjacent protons. |
| ¹H (α-proton) | Shifted downfield. Appears as a doublet with ²JH-F ≈ 45-55 Hz . |
| ¹³C (α-carbon) | Appears as a doublet with ¹JC-F ≈ 180-250 Hz . |
Appendix: Detailed Experimental Protocol
Protocol: Synthesis of an α,α-Difluoromethylene Amine via Desulfurization-Fluorination
This protocol is adapted from the work of Tu et al., J. Org. Chem. 2023.[13]
Sources
- 1. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Cyclopentane Rings
Welcome to our dedicated technical support center for the fluorination of cyclopentane rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate fluorine into cyclopentane scaffolds—a common motif in pharmacologically active compounds. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide
This section is formatted to address specific issues you may encounter in the lab. We diagnose the problem and provide actionable solutions based on established chemical principles and field experience.
Problem 1: Low or No Conversion of Starting Material
Question: I am attempting a direct C-H fluorination on my substituted cyclopentane using an electrophilic N-F reagent (e.g., Selectfluor), but I am recovering my starting material. What are the likely causes and how can I fix this?
Answer: Low or no conversion in C-H fluorination of an unactivated ring like cyclopentane is a common hurdle. The C-H bond is strong and non-polar, making it inherently unreactive towards electrophilic attack without some form of activation. Here are the primary causes and troubleshooting steps:
-
Insufficient C-H Bond Activation: The cyclopentane C-H bond requires significant activation to react. Standard electrophilic fluorination conditions that work for electron-rich aromatics or enolates will often fail here.[1][2]
-
Solution 1: Introduce a Catalyst. Transition-metal catalysis or photocatalysis is often necessary.[3][4] A decatungstate photocatalyst, for example, can abstract a hydrogen atom from an unactivated C-H bond, generating a radical intermediate that can then be trapped by an N-F reagent like N-fluorobenzenesulfonimide (NFSI).[4] Similarly, transition metals like palladium can facilitate C-H activation, though this may require directing groups.[3]
-
Solution 2: Change the Reaction Mechanism. If your substrate has a suitable leaving group (e.g., a hydroxyl or halide), switching to a nucleophilic fluorination pathway may be more effective. This involves displacing the leaving group with a fluoride source.[5]
-
-
Reagent Insolubility or Decomposition: Electrophilic fluorinating agents like Selectfluor have limited solubility in non-polar solvents that are often required to dissolve hydrocarbon substrates.[6]
-
Solution: Optimize the Solvent System. While acetonitrile is a common solvent for Selectfluor, it may not be ideal for your substrate.[7] Consider using a solvent system that can dissolve both the substrate and the fluorinating agent. Nitromethane is an excellent, inert solvent for Selectfluor that can improve reaction rates.[8] For some systems, a biphasic or micellar system in water can also be effective.[9]
-
-
Inappropriate Temperature: The reaction may require thermal energy to overcome the activation barrier, or conversely, it may be too high, leading to reagent decomposition.
-
Solution: Systematically Vary the Temperature. Start at room temperature and incrementally increase the temperature (e.g., to 40 °C, 60 °C). Monitor the reaction by TLC or LC-MS at each stage. For photocatalytic methods, the reaction is often run at room temperature.[4]
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low conversion.
Problem 2: Poor Selectivity (Regio- or Stereoselectivity)
Question: My fluorination reaction is working, but I'm getting a mixture of isomers. How can I improve the selectivity for a specific position on the cyclopentane ring?
Answer: Achieving high selectivity on a flexible, symmetric ring like cyclopentane is challenging. Selectivity is governed by a combination of electronic and steric factors.
-
Statistical Fluorination: In radical C-H fluorinations of unactivated alkanes, the reaction often proceeds statistically, favoring the more abundant secondary C-H bonds over tertiary ones, with some electronic preference for the most electron-rich C-H bond.[10]
-
Solution 1: Employ a Directing Group. If your substrate design allows, introduce a directing group. This is a common strategy in transition-metal-catalyzed C-H activation, where a coordinating group on the substrate directs the catalyst (and thus the fluorination) to a specific C-H bond.[3]
-
Solution 2: Leverage Steric Hindrance. Bulky substituents on the cyclopentane ring can sterically block certain positions, favoring fluorination at less hindered sites. Conversely, bulky fluorinating agents or catalysts may also enhance selectivity for more accessible C-H bonds.
-
-
Lack of Stereocontrol: If your cyclopentane has existing stereocenters, you may be forming diastereomers.
-
Solution: Use a Chiral Catalyst. For enantioselective or diastereoselective fluorinations, a chiral catalyst is essential. Chiral phase-transfer catalysts have been used in nucleophilic fluorinations, and chiral ligands can be employed in transition-metal-catalyzed systems to create a chiral environment around the substrate.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between electrophilic and nucleophilic fluorination for a cyclopentane derivative?
A1: The choice between electrophilic and nucleophilic fluorination depends entirely on the functionality of your cyclopentane starting material.[5]
-
Electrophilic Fluorination introduces an "electrophilic" fluorine source (conceptually, F⁺) to a nucleophilic site on the molecule.[11] For a simple cyclopentane, this requires activating a C-H bond to make it nucleophilic (e.g., by forming a carbanion or organometallic intermediate) or, more commonly, generating a carbon radical that attacks the electrophilic fluorine source.[3]
-
Best for: Direct C-H fluorination (with a catalyst) or fluorination of an enolate derived from a cyclopentanone.
-
Common Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI).[7]
-
-
Nucleophilic Fluorination uses a "nucleophilic" fluoride source (F⁻) to attack an electrophilic carbon.[5] This requires the carbon to have a good leaving group (e.g., tosylate, mesylate, halide).
| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |
| Fluorine Source | N-F Reagents (Selectfluor, NFSI) | Fluoride Salts (KF, CsF, TBAF) |
| Substrate Requirement | Nucleophilic site (e.g., C-H bond activated to be radical/anionic) | Electrophilic carbon with a leaving group (e.g., -OTs, -Br) |
| Typical Application | Direct C-H fluorination, α-fluorination of ketones | Sₙ2 displacement, epoxide ring-opening |
| Key Challenge | Activating inert C-H bonds | Leaving group ability, fluoride solubility & nucleophilicity |
Q2: I need to perform a late-stage fluorination on a complex molecule containing a cyclopentane ring. Which method offers the best functional group tolerance?
A2: Late-stage fluorination requires mild conditions and high functional group tolerance. While every case is substrate-dependent, modern catalytic methods are generally superior.
-
Silver-Mediated Fluorination: Silver-catalyzed methods have shown excellent functional group tolerance. For example, the fluorination of aryl or alkyl stannanes using a silver(I) source and an electrophilic fluorine donor like Selectfluor proceeds under mild conditions and tolerates a wide range of sensitive functional groups.[13][14][15] This approach converts a C-Sn bond to a C-F bond.
-
Photocatalytic C-H Fluorination: Visible-light photocatalysis is another excellent option.[4] These reactions often run at room temperature and are initiated by light, which can be more selective and less destructive to complex molecules than high temperatures or harsh reagents.
Q3: What are the primary safety concerns when working with fluorinating agents?
A3: Safety is paramount. While modern reagents are far safer than elemental fluorine, they still pose hazards.
-
Toxicity and Corrosivity: Many fluorinating agents are toxic and can cause severe burns upon contact with skin or eyes. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Generation of Hydrogen Fluoride (HF): Nucleophilic fluoride sources (like KF or TBAF) can react with moisture or protic solvents to generate highly corrosive and toxic HF gas.[16] Reactions should be run under anhydrous conditions. Work-ups involving acid should be performed with extreme caution in a fume hood.
-
Oxidizing Properties: Electrophilic N-F reagents like Selectfluor are strong oxidizing agents and should be stored away from flammable materials.[11]
Experimental Protocols
Protocol 1: Photocatalytic C-H Fluorination of a Substituted Cyclopentane
This protocol is a representative example based on methodologies for the direct fluorination of unactivated C-H bonds.[4]
Materials:
-
Substituted Cyclopentane (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Decatungstate photocatalyst (e.g., (n-Bu₄N)₄W₁₀O₃₂) (1-2 mol%)
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To a dry reaction vessel, add the substituted cyclopentane, NFSI, and the decatungstate photocatalyst.
-
Seal the vessel and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture and irradiate with a blue LED lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take several hours (e.g., 12-24 h).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanism: Photocatalytic C-H Fluorination
Caption: Simplified mechanism of photocatalytic C-H fluorination.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. Angewandte Chemie International Edition, 58(43), 15274-15288. Retrieved from [Link][3]
-
Wiley-VCH. (n.d.). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Retrieved from [Link][17]
-
Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8753–8758. Retrieved from [Link][8]
-
Itami, K., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Nature Communications, 12(1), 5641. Retrieved from [Link][1]
-
University of Calgary. (n.d.). Alkenes, -alkynes and –aromatics Fluoroalkanes. Retrieved from [Link][18]
-
Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link][11]
-
Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Accounts of Chemical Research, 56(9), 1085–1098. Retrieved from [Link][19]
-
Ritter, T., et al. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(34), 12150–12154. Retrieved from [Link][13]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 13(4), 665. Retrieved from [Link][7]
-
Britton, R., et al. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds. Angewandte Chemie International Edition, 53(18), 4690-4693. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Ring opening of epoxycyclopentane derivatives 90 and 91 with excess nBu4NH2F3 and excess KHF2. Retrieved from [Link][12]
-
Ritter, T., & Sanford, M. S. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3415–3426. Retrieved from [Link][20]
-
Ritter, T., et al. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society, 131(4), 1382–1383. Retrieved from [Link][14]
-
Beilstein Journals. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry, 17, 2036–2043. Retrieved from [Link][21]
-
Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Optimization of cyclopentane formation. Retrieved from [Link][22]
-
Semantic Scholar. (2014). A photocatalyzed aliphatic fluorination. Retrieved from [Link][23]
-
ResearchGate. (2025). High‐Valent Cobalt‐Difluoride in Oxidative Fluorination of Saturated Hydrocarbons. Retrieved from [Link][24]
-
Sarlah, D., et al. (2022). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. Journal of the American Chemical Society, 144(1), 133–138. Retrieved from [Link][25]
-
Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link][26]
-
Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link][27]
-
ResearchGate. (2025). Selectfluor: Mechanistic Insight and Applications. Retrieved from [Link][28]
-
ACS Green Chemistry Institute. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link][16]
-
Organic Chemistry Division. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link][29]
-
Angewandte Chemie International Edition. (2024). High-Valent Cobalt-Difluoride in Oxidative Fluorination of Saturated Hydrocarbons. Retrieved from [Link][30]
-
Harvard University. (n.d.). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Retrieved from [Link][15]
-
ChemRxiv. (2024). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Retrieved from [Link][32]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link][33]
-
Royal Society of Chemistry. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Retrieved from [Link][34]
-
ChemRxiv. (n.d.). Ring-Opening Fluorination of Bicyclic Azaarenes. Retrieved from [Link][2]
-
ResearchGate. (2017). Silver-Mediated Fluorination for Preparing Aryl Fluorides. Retrieved from [Link][35]
-
Royal Society of Chemistry. (2025). A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. Retrieved from [Link][10]
-
University of Pittsburgh. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. Retrieved from [Link][36]
Sources
- 1. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A convenient photocatalytic fluorination of unactivated C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. SelectFluor - Enamine [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Selectfluor [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 17. books.rsc.org [books.rsc.org]
- 18. crab.rutgers.edu [crab.rutgers.edu]
- 19. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 27. pharmtech.com [pharmtech.com]
- 28. researchgate.net [researchgate.net]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. High-Valent Cobalt-Difluoride in Oxidative Fluorination of Saturated Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Selectfluor - Wikipedia [en.wikipedia.org]
- 32. chemrxiv.org [chemrxiv.org]
- 33. researchgate.net [researchgate.net]
- 34. Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Preventing decomposition of (1-Fluorocyclopentyl)methanamine during workup
Technical Service & Application Note
Introduction: Understanding the Challenge
(1-Fluorocyclopentyl)methanamine is a valuable building block in modern drug discovery, combining a strained cyclopentyl ring with an α-fluoroamine motif. However, this unique structure also presents stability challenges. The primary amine is basic, while the adjacent C-F bond can be labile under certain conditions. Researchers frequently report yield loss and the formation of impurities during standard aqueous and chromatographic workups. This guide provides a mechanistic overview of the potential decomposition pathways and offers robust, field-tested protocols to ensure the integrity of your compound.
The key challenge stems from the fact that α-fluoroamines are generally considered unstable and prone to intramolecular elimination.[1] While the cyclopentyl structure provides some stability compared to acyclic analogs, the compound is still susceptible to decomposition, particularly under acidic or strongly basic conditions, or upon interaction with acidic surfaces like standard silica gel.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup and purification of (1-Fluorocyclopentyl)methanamine.
Q1: I'm losing a significant portion of my product during a standard aqueous workup with dilute acid (e.g., 1M HCl). What is happening?
A1: You are likely promoting an acid-catalyzed elimination of hydrogen fluoride (HF). The primary amine can be protonated by the acid, making the α-proton more acidic and the fluorine a better leaving group.[2][3] This leads to the formation of a highly reactive iminium ion, which can then be hydrolyzed by water to form cyclopentanecarbaldehyde and ammonia, or react with other nucleophiles in your mixture.
-
Mechanistic Insight: The proximity of the electron-withdrawing fluorine atom and the protonated amine facilitates this decomposition pathway. Standard procedures for washing amines with dilute acid to form water-soluble salts are often too harsh for this class of compound.[2]
Q2: My TLC plate shows significant streaking and multiple new spots after attempting purification on a standard silica gel column. Why?
A2: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[4] When (1-Fluorocyclopentyl)methanamine, a basic compound, is loaded onto the column, it interacts strongly with these acidic sites. This strong interaction not only causes poor chromatographic performance (streaking) but can also catalyze on-column decomposition via the same elimination pathway described in A1.[4] Many fluorinated amines are known to be sensitive and can degrade during aqueous workups or standard chromatography.[5][6]
Q3: I tried a basic aqueous workup (e.g., with NaHCO₃ or NaOH) and still observed product loss. What's the issue here?
A3: While less aggressive than strong acid, a basic workup can still initiate decomposition. Strong bases can deprotonate the N-H or the α-C-H bonds, potentially leading to an elimination reaction to form an unstable intermediate. Furthermore, prolonged exposure to any aqueous environment, especially at elevated temperatures, can lead to hydrolysis. Some organofluorine compounds are known to be water-sensitive.[5][6]
Troubleshooting Summary Table
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | Acid- or base-catalyzed elimination/hydrolysis. | Avoid strong acids/bases. Use a gentle biphasic workup with saturated NaHCO₃ or brine. Minimize contact time with the aqueous phase. |
| TLC/LCMS shows new impurities | On-plate/in-vial decomposition. | Spot TLC plates quickly and run immediately. Use buffered mobile phases for LCMS if possible. |
| Streaking on Silica Gel Column | Strong interaction with acidic silanol groups. | Use deactivated (amine-treated) silica gel or an alternative stationary phase like basic alumina.[4][7] |
| Product is an oil, hard to isolate | Product may be volatile or hygroscopic. | After solvent removal, use a high-vacuum line for a short period at room temperature. Store under an inert atmosphere. |
| Formation of Insoluble Salt | Protonation by an acidic reagent/byproduct in the reaction mixture. | Before workup, consider a non-aqueous quench with a hindered base (e.g., 2,6-lutidine) if compatible with your reaction. |
Recommended Protocols & Methodologies
Protocol 1: Gentle Biphasic Aqueous Workup
This method is designed to neutralize the reaction mixture and remove water-soluble byproducts with minimal risk of decomposition.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This reduces the rate of potential side reactions.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution, depending on the nature of your reaction. NaHCO₃ is preferred for neutralizing acidic reactions.
-
Extraction: Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) promptly. Perform the extraction 2-3 times to ensure complete recovery.
-
Washing: Combine the organic layers and wash once with saturated aqueous sodium chloride (brine). Brine helps to remove residual water and break up emulsions.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at a low temperature (<35 °C).
Protocol 2: Purification via Deactivated Silica Gel Chromatography
To prevent on-column decomposition, the silica gel must be neutralized.
-
Preparation of Deactivated Silica:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (Et₃N) by volume relative to the solvent.
-
Stir the slurry for 15-30 minutes, then pack the column as usual.
-
Equilibrate the column with your starting mobile phase, which should also contain a small amount (0.1-0.5%) of triethylamine.[4][7]
-
-
Elution:
-
Load the crude product onto the column.
-
Elute with a suitable solvent system. A common system for amines is a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane. Ensure the mobile phase is modified with 0.1-0.5% triethylamine throughout the run.[4]
-
Mechanistic & Workflow Visualizations
Plausible Decomposition Pathway
The following diagram illustrates the proposed acid-catalyzed decomposition of (1-Fluorocyclopentyl)methanamine.
Caption: Acid-catalyzed elimination-hydrolysis pathway.
Workup & Purification Decision Workflow
This workflow helps in selecting the appropriate strategy based on experimental observations.
Caption: Decision tree for workup and purification.
References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Online] Available at: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). [Online] Available at: [Link]
-
T. Poisson, et al. Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 2023. [Online] Available at: [Link]
-
ResearchGate. Thermal Decomposition of Fluoroalkyl Pentacarbonylmanganese(I) Derivatives by α-Fluorine Elimination. (2018). [Online] Available at: [Link]
-
Organic Chemistry Portal. 1,2-Fluoroamine synthesis by fluorination or substitution. [Online] Available at: [Link]
-
ResearchGate. Organic amine flash purification using a novel stationary phase. (2015). [Online] Available at: [Link]
-
Beeson, T. D., et al. Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 2005. [Online] Available at: [Link]
-
Michigan State University, Department of Chemistry. Reaction of Amines with Nitrous Acid. [Online] Available at: [Link]
-
YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023). [Online] Available at: [Link]
-
T. Poisson, et al. Synthesis of Fluorinated Amines: A Personal Account. ACS Publications, 2023. [Online] Available at: [Link]
-
Biotage. Is there an easy way to purify organic amines?. (2023). [Online] Available at: [Link]
-
Reddit. Amine workup. (2024). [Online] Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Characterization: A Comparative Analysis of (1-Fluorocyclopentyl)methanamine
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. Among the analytical techniques available, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a particularly powerful tool, especially for the characterization of fluorinated drug candidates.[1][2][3][4] The unique properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and high sensitivity—make it an ideal probe for molecular structure and dynamics.[1][5] This guide provides an in-depth technical overview of the ¹⁹F NMR characterization of (1-Fluorocyclopentyl)methanamine, a saturated alicyclic amine containing a single fluorine atom. We will explore the experimental protocol, interpret the spectral data, and, most importantly, compare its ¹⁹F NMR signature with other commonly employed fluorinated motifs in drug discovery.
The Ascendancy of ¹⁹F NMR in Pharmaceutical Sciences
The incorporation of fluorine into drug candidates is a widely used strategy to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[4] Consequently, the ability to confirm the presence and local chemical environment of fluorine is crucial. ¹⁹F NMR spectroscopy offers several advantages in this context:
-
High Sensitivity and No Background Signal: With a receptivity of about 83% of that of ¹H, the ¹⁹F nucleus is highly sensitive.[1] Furthermore, since fluorine is not naturally abundant in biological systems, there is no background signal, leading to clean and easily interpretable spectra.[3]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 800 ppm), which makes the technique highly sensitive to subtle changes in the electronic environment of the fluorine atom.[5][6] This allows for the clear resolution of signals from different fluorine atoms within a molecule and provides detailed information about their surroundings.[7]
-
A Sensitive Probe for Molecular Interactions: Changes in the ¹⁹F chemical shift can be used to monitor binding events, conformational changes, and other molecular interactions, making it an invaluable tool in fragment-based drug discovery and for studying protein-ligand interactions.[3][8][9]
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol outlines the key steps for the successful acquisition of a ¹⁹F NMR spectrum of (1-Fluorocyclopentyl)methanamine.
I. Sample Preparation
-
Analyte: (1-Fluorocyclopentyl)methanamine
-
Concentration: 5-10 mg of the analyte.
-
Solvent: 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Reference Standard: An internal reference standard is crucial for accurate chemical shift determination.[9] A common choice is trifluorotoluene (α,α,α-trifluorotoluene) at a concentration of approximately 1-5 mol% relative to the analyte. Its ¹⁹F signal appears at approximately -63 ppm and is a sharp singlet, typically far from the signals of most aliphatic fluorides.[10] Alternatively, an external standard can be used by placing a sealed capillary containing the reference compound within the NMR tube.[11]
II. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[5]
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For accurate integration, a longer delay of 5 times the longest T₁ may be necessary.[5]
-
Number of Scans (ns): 16-64 scans, depending on the sample concentration.
-
Spectral Width (sw): A wide spectral width of at least 250 ppm is recommended to cover the entire range of potential organofluorine chemical shifts.[6]
-
Transmitter Offset (o1p): Centered in the expected region of the fluorine signal (for aliphatic fluorides, this is typically in the upfield region).
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the reference standard signal to its known chemical shift value (e.g., -63.72 ppm for C₆H₅CF₃).[10]
Figure 1: A schematic representation of the experimental workflow for acquiring a ¹⁹F NMR spectrum.
Interpreting the ¹⁹F NMR Spectrum of (1-Fluorocyclopentyl)methanamine
-
Chemical Shift (δ): The chemical shift is highly dependent on the electronic environment of the fluorine atom. For fluorine attached to an sp³-hybridized carbon in a cycloalkane, the chemical shift is expected to be in the upfield region. Given that the chemical shift range for -CF- groups is approximately +140 to +250 ppm relative to CFCl₃ (a historical standard), and more modern compilations show fluorocyclohexane at around -180 ppm, a reasonable estimate for the fluorine in (1-Fluorocyclopentyl)methanamine would be in the range of -170 to -190 ppm . The presence of the electron-donating aminomethyl group attached to the same carbon as the fluorine would likely cause a slight upfield shift (to a more negative ppm value) compared to a simple fluorocyclopentane.[1][10]
-
Multiplicity: The signal for the fluorine atom will be split by the neighboring protons. The primary coupling will be with the two protons on the adjacent carbon of the aminomethyl group (²JHF) and the four protons on the two adjacent carbons of the cyclopentyl ring (²JHF). This would result in a complex multiplet. A proton-decoupled ¹⁹F NMR experiment would simplify this to a singlet, confirming the presence of a single fluorine environment.
-
Integration: The integral of the fluorine signal, when compared to the integral of the reference standard, can be used for quantitative analysis, confirming the purity of the sample.[5]
Comparative Analysis with Alternative Fluorinated Groups
In drug design, the choice of a fluorinated motif can significantly impact a molecule's properties. Below is a comparison of the expected ¹⁹F NMR characteristics of the (1-fluorocyclopentyl)methyl group with other commonly used fluorinated moieties.
| Fluorinated Group | Typical ¹⁹F Chemical Shift Range (ppm) | Expected Multiplicity (in ¹⁹F NMR) | Key Features and Applications in Drug Discovery |
| (1-Fluorocyclopentyl)methyl | -170 to -190 (Predicted) | Complex Multiplet | Provides a lipophilic, saturated scaffold. The single fluorine can act as a hydrogen bond acceptor and block metabolic oxidation at that position. |
| Trifluoromethyl (-CF₃) | -50 to -70 | Singlet | Strongly electron-withdrawing. Increases lipophilicity and can block metabolism. The singlet in the ¹⁹F NMR is easily identifiable.[6][10] |
| Difluoromethyl (-CF₂H) | -110 to -130 | Triplet (due to ¹H) | Can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding. |
| Fluoromethyl (-CH₂F) | -200 to -220 | Triplet (due to ²H) | Less lipophilic than -CF₃. The fluorine can act as a weak hydrogen bond acceptor.[6][12] |
| 4-Fluorophenyl | -110 to -120 | Complex Multiplet | A common aromatic substituent. The fluorine can modulate electronic properties and serve as a sensitive probe for binding. |
This comparative data highlights how ¹⁹F NMR can be used to rapidly distinguish between different fluorinated groups in a molecule. The distinct chemical shift ranges prevent signal overlap and allow for the unambiguous identification of each type of fluorine environment.
Conclusion
The ¹⁹F NMR characterization of (1-Fluorocyclopentyl)methanamine provides a clear example of the utility of this technique in modern drug discovery.[13][14] From the detailed experimental protocol to the interpretation and comparison of spectral data, ¹⁹F NMR offers a robust and sensitive method for structural elucidation and quality control. The predicted chemical shift in the upfield region and the complex multiplicity are characteristic features of a fluorine atom in such a saturated, alicyclic environment. By comparing these expected features with those of other common fluorinated motifs, researchers can gain a deeper understanding of their molecules and make more informed decisions in the design and development of new therapeutics. The continued advancement of NMR technology will undoubtedly further solidify the role of ¹⁹F NMR as an indispensable tool in the pharmaceutical sciences.[4]
References
-
University of Ottawa. 19Fluorine NMR. [Link]
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. [Link]
-
Hesek, D., Lee, M., Zajíček, J., Fisher, J. F., & Mobashery, S. (2012). Synthesis and NMR characterization of (Z,Z,Z,Z,E,E,ω)-heptaprenol. Journal of the American Chemical Society, 134(33), 13881–13888. [Link]
-
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Dalvit, C., & Vulpetti, A. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(13), 5012. [Link]
-
News-Medical.Net. (2026, January 20). Exploring ¹⁹F NMR in Drug Development. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Commercial, T., Gee, C. T., & Mobley, D. L. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12756–12766. [Link]
-
Henry, K. E., & Pomerantz, W. C. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1334–1352. [Link]
-
Sadekov, A. S., & Sadekova, Y. I. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High School Research, 1, 1-10. [Link]
-
Li, C., & Liu, D. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 14(10), 1032. [Link]
-
Reddit. Standardizing for 19F NMR. [Link]
-
Camps, F., Coll, J., Fabrias, G., Guerrero, A., & Feliz, M. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261–271. [Link]
-
Mizukami, S., & Kikuchi, K. (2012). New Frontiers and Developing Applications in 19F NMR. Current topics in medicinal chemistry, 12(12), 1326–1337. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. reddit.com [reddit.com]
- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 13. news-medical.net [news-medical.net]
- 14. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purity Analysis of (1-Fluorocyclopentyl)methanamine and its Alternatives
This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of (1-Fluorocyclopentyl)methanamine, a crucial building block in modern medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and objectively compare its performance against alternative methods such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for quality control and characterization of this and similar challenging analytes.
The Analytical Challenge: (1-Fluorocyclopentyl)methanamine
(1-Fluorocyclopentyl)methanamine is a small, aliphatic primary amine.[1][2][3] Its structure presents several analytical hurdles:
-
Lack of a Chromophore: The molecule does not possess any significant UV-absorbing groups, making direct detection by common HPLC-UV systems highly insensitive.[4][5]
-
High Polarity: The primary amine group makes the molecule highly polar and basic, leading to poor retention on traditional reversed-phase (e.g., C18) columns and potential for peak tailing due to interactions with residual silanols on the stationary phase.[4][5]
-
Volatility: The compound's relatively low molecular weight suggests it may be amenable to GC, but its high polarity can still pose challenges.
-
Potential for Chirality: Although the specific CAS number provided (1463052-83-6) does not specify stereochemistry, the synthesis of such compounds can potentially create a chiral center at the carbon bearing the fluorine atom, necessitating chiral separation methods for enantiomeric purity assessment.
These challenges require a carefully considered analytical strategy, often moving beyond simple "plug-and-play" methods.
Primary Technique: HPLC with Pre-Column Derivatization
For routine purity analysis of compounds like (1-Fluorocyclopentyl)methanamine, HPLC is a workhorse technique. However, to overcome the detection and retention issues, a pre-column derivatization strategy is highly recommended.[4][6] This involves reacting the primary amine with a reagent to attach a tag that is both UV-active or fluorescent and hydrophobic, thereby solving the two main problems simultaneously.
The "Why": Causality Behind Derivatization
Derivatization is not merely an extra step; it is a strategic decision to transform an "analytically invisible" molecule into one that is perfectly suited for the chosen analytical platform. The ideal derivatization reagent should react quickly and completely with the target analyte under mild conditions to form a single, stable product.
For primary amines, several reagents are widely used:
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts rapidly with primary and secondary amines to form highly fluorescent and UV-active derivatives.[6][7]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.
-
Dansyl Chloride (DNS-Cl): Forms fluorescent sulfonamide adducts with primary and secondary amines.
For this guide, we will focus on an FMOC-Cl derivatization protocol due to its reliability and the high sensitivity of the resulting derivative.
Experimental Workflow: HPLC with FMOC-Cl Derivatization
Caption: Workflow for HPLC analysis via pre-column derivatization.
Detailed Protocol: HPLC-FLD/UV Method
1. Reagents and Materials:
-
(1-Fluorocyclopentyl)methanamine sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Boric Acid
-
Sodium Hydroxide
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
1-Adamantanamine (for quenching)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Standard and Sample Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, adjust pH with sodium hydroxide.
-
FMOC-Cl Solution (15 mM): Dissolve FMOC-Cl in ACN. Prepare fresh daily.
-
Sample Stock Solution (1 mg/mL): Accurately weigh and dissolve the sample in ACN.
-
Working Sample Solution (50 µg/mL): Dilute the stock solution with ACN.
3. Derivatization Procedure:
-
To a vial, add 100 µL of the working sample solution.
-
Add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex immediately and let it stand at room temperature for 10 minutes.
-
Add 100 µL of 1-adamantanamine solution (in ACN) to quench the excess FMOC-Cl. Vortex and let stand for 2 minutes.
-
Dilute with the initial mobile phase if necessary and inject into the HPLC system.
4. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Fluorescence (Ex: 265 nm, Em: 315 nm) |
| | or Diode Array Detector (DAD) at 265 nm |
This self-validating protocol includes a quenching step, which is critical for trustworthiness. It ensures that any excess reagent is consumed, preventing the formation of artifacts during analysis and providing a clean, stable baseline.
Comparative Analysis with Alternative Techniques
While HPLC with derivatization is a robust method, other techniques offer distinct advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis, such as required sensitivity, sample throughput, and whether chiral separation is needed.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[8][9] Given the low molecular weight of (1-Fluorocyclopentyl)methanamine, GC is a viable alternative.
-
Advantages:
-
High resolution and efficiency.
-
Potentially avoids derivatization if a suitable column is used. Flame Ionization Detection (FID) is a universal detector for organic compounds.
-
GC-MS provides structural information for impurity identification.
-
-
Disadvantages:
-
Highly polar amines can exhibit poor peak shape on standard GC columns due to adsorption.[10] Specialized base-deactivated columns are often required.
-
The analyte must be thermally stable and sufficiently volatile.
-
Derivatization may still be necessary to improve volatility and peak shape.
-
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of GC and LC that uses a supercritical fluid (typically CO2) as the main mobile phase.[11][12] It has emerged as a powerful tool for both achiral and especially chiral separations.[13][14]
-
Advantages:
-
Speed: The low viscosity of the mobile phase allows for very fast separations, significantly increasing throughput.[14]
-
Green Chemistry: Primarily uses CO2, reducing organic solvent consumption.[11]
-
Excellent for Chiral Separations: Often provides superior resolution and speed compared to chiral HPLC.[13][15] Polysaccharide-based chiral stationary phases are highly effective in SFC.[15]
-
Compatible with both UV and MS detection.
-
-
Disadvantages:
-
Requires specialized instrumentation.
-
Method development can be more complex than HPLC for beginners.
-
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field.[16][17] As an amine, the analyte will be protonated at low pH, making it an ideal candidate for CE.
-
Advantages:
-
Disadvantages:
-
Lower concentration sensitivity compared to HPLC with fluorescence detection.
-
Reproducibility can be more challenging to maintain than in HPLC.
-
Not suitable for preparative scale work.
-
Performance Comparison Summary
The table below provides a semi-quantitative comparison of the discussed analytical techniques for the purity analysis of (1-Fluorocyclopentyl)methanamine.
| Feature | HPLC (Derivatization) | GC (Base-Deactivated Column) | SFC (Chiral/Achiral) | CE |
| Sensitivity | ★★★★★ (FLD) / ★★★ (UV) | ★★★★ (FID/MS) | ★★★★ (UV/MS) | ★★ (UV) / ★★★★ (MS) |
| Resolution | ★★★★ | ★★★★★ | ★★★★ | ★★★★★ |
| Analysis Time | ★★★ | ★★★★ | ★★★★★ | ★★★★ |
| Chiral Capability | Good (specialized columns) | Limited | Excellent | Good |
| Impurity ID | Good (LC-MS) | Excellent (GC-MS) | Good (SFC-MS) | Excellent (CE-MS) |
| Solvent Waste | High | Low | Very Low | Very Low |
| Robustness | ★★★★★ | ★★★★ | ★★★★ | ★★★ |
Rating: ★ (Poor) to ★★★★★ (Excellent)
Logical Framework for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
The purity analysis of (1-Fluorocyclopentyl)methanamine requires a tailored approach due to its challenging physicochemical properties.
-
For routine, high-sensitivity purity determination in a standard quality control laboratory, HPLC with pre-column FMOC-Cl derivatization and fluorescence detection is the most robust and reliable method. It addresses the core issues of poor retention and lack of detectability head-on.
-
If chiral purity is a critical quality attribute, Supercritical Fluid Chromatography (SFC) is the superior choice, offering faster analysis times and often better resolution than chiral HPLC.
-
For impurity identification and structural elucidation , hyphenated techniques are essential. GC-MS is an excellent option if impurities are sufficiently volatile, while LC-MS (following derivatization) or SFC-MS provide comprehensive data.
-
Capillary Electrophoresis (CE) serves as a powerful orthogonal technique, ideal for confirming purity results from HPLC or for analyzing complex sample matrices where its high resolving power can be a significant advantage.
Ultimately, the choice of methodology is a function of the available instrumentation, the specific analytical question being asked, and the stage of drug development. A multi-technique approach is often the most thorough strategy for comprehensive characterization of critical pharmaceutical intermediates.
References
-
Skube, D., et al. (2021). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. PubMed. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. ATSDR. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. BRE. Available at: [Link]
-
Gray, C. J., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. PubMed. Available at: [Link]
- Google Patents. (n.d.). CN106045901B - The chiral separation method and compound paracetamol and amantadine hydrochloride preparations of chlorphenamine. Google Patents.
-
Venkateswarlu, P. (1985). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]
-
Welch, C. J., et al. (2021). Generic Enhanced Sub/Supercritical Fluid Chromatography: Blueprint for Highly Productive and Sustainable Separation of Primary Hindered Amines. ACS Publications. Available at: [Link]
-
Kim, K. H., et al. (2007). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Available at: [Link]
-
Gika, H. G., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. Available at: [Link]
-
Dunn, S. R., et al. (1976). Gas chromatographic determination of free mono-, di-, and trimethylamines in biological fluids. ACS Publications. Available at: [Link]
-
Nováková, L., et al. (2019). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]
-
Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. PubMed. Available at: [Link]
-
Gika, H. G., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Available at: [Link]
-
De Klerck, K., et al. (2016). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Stewart, G. R., et al. (2000). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. Available at: [Link]
- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
-
ChemComplete. (2020). How to Analyze GC Results for Lab. YouTube. Available at: [Link]
-
Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate. Available at: [Link]
-
JoVE. (n.d.). Capillary Electrophoresis: Applications. JoVE. Available at: [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. Available at: [Link]
-
Chemistry For Everyone. (2023). How To Read Gas Chromatography Analysis?. YouTube. Available at: [Link]
-
Intertek. (n.d.). Fluorine and Fluoride Analysis. Intertek. Available at: [Link]
-
Dembinski, R. (2023). Recent Advances on Fluorine Chemistry. PubMed Central. Available at: [Link]
-
LabRulez GCMS. (n.d.). Analysis of Amines in GC. LabRulez. Available at: [Link]
-
ResearchGate. (n.d.). Chiral SFC-UV separation of amine and imine derivative. ResearchGate. Available at: [Link]
Sources
- 1. 1463052-83-6|(1-Fluorocyclopentyl)methanamine|BLD Pharm [bldpharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. parchem.com [parchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. tandfonline.com [tandfonline.com]
- 12. agilent.com [agilent.com]
- 13. Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analyticaltoxicology.com [analyticaltoxicology.com]
- 17. Video: Capillary Electrophoresis: Applications [jove.com]
- 18. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 19. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Fluorinating Reagents: A Head-to-Head Comparison for Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] Even a single fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] This has led to a significant number of fluorinated compounds in the pharmaceutical and agrochemical industries.[3][4] However, the direct use of elemental fluorine (F₂) or hydrogen fluoride (HF) is often impractical and hazardous in a laboratory setting, necessitating the development of more user-friendly fluorinating agents.[4][5]
This guide provides a head-to-head comparison of common fluorinating reagents, structured to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges. The discussion is grounded in mechanistic principles, experimental data, and practical considerations.
Classification of Fluorinating Reagents: A Fundamental Overview
Fluorinating reagents are broadly categorized based on the nature of the fluorine species delivered to the substrate.[1][4] Understanding this classification is the first step in reagent selection.
-
Nucleophilic Reagents: These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are ideal for Sɴ2-type reactions, such as converting alcohols (after activation) and alkyl halides into alkyl fluorides.
-
Electrophilic Reagents: These reagents deliver a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[4][6] Reagents with a nitrogen-fluorine (N-F) bond have become the most prevalent in this class due to their stability and ease of handling compared to older O-F or noble gas-based reagents.[6][7]
-
Radical Reagents: With the advent of photoredox catalysis, methods using reagents that can generate a fluorine radical are becoming increasingly important for complex C-H fluorinations.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Classification of Common Fluorinating Reagents."
Nucleophilic Deoxyfluorination Reagents: DAST vs. Deoxo-Fluor vs. PyFluor
Deoxyfluorination, the conversion of alcohols and carbonyls to their corresponding fluorides, is a fundamental transformation. For decades, diethylaminosulfur trifluoride (DAST) has been a popular choice.
Mechanism & Causality
These reagents operate by first activating the hydroxyl group of an alcohol, converting it into a good leaving group. This is followed by an intramolecular Sɴ2 displacement by the fluoride ion, typically resulting in an inversion of stereochemistry. The choice of reagent significantly impacts side reactions, most notably elimination to form alkenes.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Competing Pathways in Deoxyfluorination."
Head-to-Head Reagent Comparison
The selection between these reagents often comes down to a trade-off between reactivity, selectivity, and safety.
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) | PyFluor (2-Pyridinesulfonyl fluoride) |
| Form | Fuming liquid | Fuming liquid | Low-melting crystalline solid |
| Thermal Stability | Poor. Can detonate at elevated temperatures (>90 °C). | Moderate. Higher decomposition temp (140 °C) but less energetic than DAST.[8] | Excellent. Thermally stable, no decomposition observed at high temperatures. |
| Handling | Highly moisture-sensitive, reacts violently with water.[8] Must be refrigerated. | Moisture-sensitive, reacts violently with water.[8] | Tolerates air and moisture, can be stored at room temperature. |
| Selectivity | Prone to elimination side reactions.[9] | Also prone to elimination, sometimes less so than DAST.[9] | High. Substantially less elimination observed compared to DAST and Deoxo-Fluor.[9] |
| Key Advantage | High reactivity, extensive literature precedent. | Higher thermal stability than DAST. | Superior safety profile, high selectivity, ease of handling.[9] |
| Key Disadvantage | Significant safety hazard. Poor selectivity. | Also a safety concern, fuming liquid.[8] | Requires a strong, non-nucleophilic base (e.g., DBU) for activation. |
Expert Insight: While DAST and Deoxo-Fluor are potent reagents, their thermal instability and propensity for elimination are significant drawbacks, especially for scale-up.[8] PyFluor represents a major advance in safety and selectivity .[9] The higher selectivity against elimination simplifies purification, a crucial factor in complex multi-step syntheses. For a challenging substrate where DAST gave only a 21% yield, newer sulfonyl fluoride reagents have achieved yields as high as 76%.[10]
Electrophilic N-F Reagents: Selectfluor® vs. NFSI
For fluorinating electron-rich centers like enolates, enol ethers, and activated aromatic rings, electrophilic reagents are required. Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are two of the most widely used N-F reagents.[6][7][11]
Mechanism & Causality
The mechanism of electrophilic fluorination is still debated and can be substrate-dependent, potentially proceeding through a direct Sɴ2 attack on the fluorine atom or a single-electron transfer (SET) pathway.[6][12] The reactivity of the N-F reagent is tuned by the electron-withdrawing nature of its backbone; a more electron-deficient nitrogen atom leads to a more electrophilic ("F⁺-like") fluorine.
Head-to-Head Reagent Comparison
| Feature | Selectfluor® (F-TEDA-BF₄) | NFSI (N-Fluorobenzenesulfonimide) |
| Structure | Cationic, DABCO-based salt | Neutral sulfonimide |
| Reactivity | Highly reactive. Generally considered the more powerful fluorinating agent.[11] | Milder. A good alternative when over-reactivity is a concern.[11] |
| Oxidizing Potential | Can act as both a fluorinating agent and an oxidant.[13] | Acts as a pure fluorine donor, minimizing unwanted oxidation.[13] |
| Solubility | Soluble in polar solvents like acetonitrile and DMF. | Soluble in a wider range of organic solvents. |
| Key Advantage | High reactivity, air and moisture stable, operationally simple.[13] | Excellent for metal-catalyzed reactions where redox balance is critical.[13] High functional group tolerance. |
| Key Disadvantage | Can lead to oxidative side products. | Lower intrinsic reactivity compared to Selectfluor. |
Experimental Data Snapshot: A quantitative kinetic study established a reactivity scale for N-F reagents, confirming that Selectfluor® has a very similar fluorinating ability to highly reactive N-fluoropyridinium salts.[14] In one direct comparison, a powerful N,N'-difluoro-1,4-diazoniabicyclo[2.2.2]octane salt gave a quantitative conversion for the fluorination of anisole in 15 minutes, whereas Selectfluor only achieved a 19% conversion in the same timeframe, highlighting the range of reactivities available.[7]
Expert Insight: The choice between Selectfluor® and NFSI is dictated by the substrate's sensitivity to oxidation. For robust substrates where high reactivity is needed, Selectfluor® is often the first choice .[13] For delicate, late-stage intermediates or in transition-metal-catalyzed systems, NFSI's milder nature and lack of oxidizing character make it superior .[13] NFSI is often preferred for achieving high regioselectivity in C-H fluorinations.[13]
Experimental Protocols & Workflow
Trustworthy protocols are built on precision and a clear understanding of the reaction's progress.
General Experimental Workflow for Fluorination
Protocol Example: Deoxyfluorination of a Secondary Alcohol with PyFluor
This protocol is adapted from the methodology described by Doyle and coworkers for the deoxyfluorination of 1-(4-methoxyphenyl)ethanol.[9]
Materials:
-
1-(4-methoxyphenyl)ethanol (1.0 mmol, 152 mg)
-
PyFluor (1.5 mmol, 263 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 224 µL)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(4-methoxyphenyl)ethanol.
-
Dissolution: Add anhydrous DCM (5 mL) and stir until the substrate is fully dissolved.
-
Reagent Addition: Add PyFluor to the solution, followed by the dropwise addition of DBU via syringe over 2 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the fluorinated product.
Causality: The use of DBU is critical. It acts as a strong, non-nucleophilic base to facilitate the formation of the key sulfonate intermediate from the alcohol and PyFluor, which then undergoes substitution. The anhydrous conditions are essential to prevent hydrolysis of the reagent and intermediates.
Safety and Handling
Fluorinating reagents demand respect and careful handling.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
DAST/Deoxo-Fluor: These are highly corrosive and react violently with water.[8] They can cause severe burns. Their thermal instability is a major hazard; never heat them above recommended temperatures.
-
Elemental Fluorine/HF: These are extremely toxic and corrosive.[4][16] Handling requires specialized equipment and training. Contact with skin can cause severe, deep-tissue burns that require immediate, specialized medical attention (e.g., application of calcium gluconate gel).[16]
-
Storage: Store reagents according to manufacturer recommendations. PyFluor's ability to be stored at room temperature is a significant practical advantage over DAST, which requires refrigeration. All fluorochemicals should be stored in a dry environment, away from oxidizing agents.[17]
References
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Shimizu, M., & Hiyama, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 241, 109678. Retrieved January 26, 2026, from [Link]
-
Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved January 26, 2026, from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved January 26, 2026, from [Link]
-
Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(1), 474-480. Retrieved January 26, 2026, from [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. (2020). Plastics Europe. Retrieved January 26, 2026, from [Link]
-
Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(1), 474-480. Retrieved January 26, 2026, from [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. Retrieved January 26, 2026, from [Link]
-
Mayr, H., & Ofial, A. R. (2016). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 138(40), 13469-13476. Retrieved January 26, 2026, from [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Accounts of Chemical Research, 55(11), 1545-1565. Retrieved January 26, 2026, from [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2020). The Journal of Organic Chemistry, 85(15), 9784-9794. Retrieved January 26, 2026, from [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. Retrieved January 26, 2026, from [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. Retrieved January 26, 2026, from [Link]
-
Taylor, S. D., & Gouverneur, V. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 8(2), 1279-1287. Retrieved January 26, 2026, from [Link]
-
Electrophilic fluorination. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]
-
Safety and Handling of Fluoroethane: Best Practices for Industrial Use. (2026). Industry Report. Retrieved January 26, 2026, from [Link]
-
Ritter, T. (2013). Late-Stage Fluorination. Blucher Proceedings, 1(2), 1-1. Retrieved January 26, 2026, from [Link]
-
Sharma, V. K., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4081-4100. Retrieved January 26, 2026, from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved January 26, 2026, from [Link]
-
Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]
-
Fluorine. (n.d.). University of California, Santa Barbara. Retrieved January 26, 2026, from [Link]
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2022). ACS Central Science, 8(7), 963-973. Retrieved January 26, 2026, from [Link]
-
Simpler fluorine chemistry. (2012). Chemistry & Industry. Retrieved January 26, 2026, from [Link]
Sources
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simpler fluorine chemistry [soci.org]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fluoropolymers.eu [fluoropolymers.eu]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. nbinno.com [nbinno.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (1-Fluorocyclopentyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(1-Fluorocyclopentyl)methanamine is a substituted cyclic amine with potential applications in pharmaceutical research and development. Its chemical structure, featuring both a primary amine group and a fluorine atom on a cyclopentyl ring, necessitates a thorough understanding of its potential hazards to ensure safe handling. This guide provides essential safety and logistical information, moving beyond a simple checklist to offer a procedural and causal understanding of the recommended safety protocols.
Hazard Identification and Risk Assessment
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The presence of the amine functional group suggests potential corrosive properties and the ability to cause chemical burns upon prolonged contact. The fluorine atom introduces the possibility of forming hydrogen fluoride (HF) under certain conditions, such as thermal decomposition, which presents a severe and distinct set of health risks. Therefore, a comprehensive risk assessment should be conducted before any handling, considering the scale of the experiment, the potential for aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is critical for minimizing exposure to (1-Fluorocyclopentyl)methanamine. The following recommendations are based on the known hazards and the general principles of handling cyclic amines and fluorinated organic compounds.
Primary Protective Measures
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves. A thicker, more robust outer glove over a thinner inner glove. Consider butyl rubber or Viton™ for the outer glove. | Amines can be aggressive towards many common glove materials. Some sources indicate that nitrile gloves offer poor resistance to amines.[1] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. Butyl rubber and Viton™ are often recommended for handling corrosive and organic compounds. |
| Eye and Face Protection | Chemical splash goggles in combination with a face shield. | The GHS classification of "serious eye irritation" (H319) necessitates robust protection against splashes. A face shield provides an additional barrier to protect the entire face. |
| Body Protection | A lab coat, preferably made of a chemically resistant material, worn over long-sleeved clothing and full-length pants. | This provides a barrier against accidental skin contact from spills or splashes. |
| Footwear | Closed-toe shoes, preferably made of a non-porous material. | Protects the feet from spills and falling objects. |
Respiratory Protection: When is it Necessary?
The need for respiratory protection depends on the specific handling procedure and the potential for generating aerosols or vapors.
Decision-Making for Respiratory Protection
Caption: Decision tree for respiratory protection when handling (1-Fluorocyclopentyl)methanamine.
An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges should be used when handling larger quantities, working outside of a certified chemical fume hood, or if there is a risk of aerosol generation.[2]
Emergency Procedures: Immediate and Informed Actions
In the event of an exposure, rapid and appropriate first aid is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]2. Remove all contaminated clothing while continuing to flush.3. Due to the presence of fluorine, it is prudent to have 2.5% calcium gluconate gel available. After initial water flushing, apply the gel to the affected area.[4][5]4. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention. |
Operational and Disposal Plans: A Lifecycle Approach
Safe handling extends beyond the immediate use of the chemical and includes proper storage and disposal.
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Spill Management
-
Evacuate the Area: Alert others in the vicinity.
-
Don Appropriate PPE: Including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
(1-Fluorocyclopentyl)methanamine is a halogenated organic compound and must be disposed of as hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of (1-Fluorocyclopentyl)methanamine waste.
-
Do not dispose of this chemical down the drain.
-
Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Available at: [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. Available at: [Link]
-
Gloves Chemical Resistance Chart. Liberty Glove & Safety. Available at: [Link]
-
Chemical Resistance Table for Gloves. Becky Aktsiaselts. Available at: [Link]
-
3M Respirator Selection Guide. 3M. Available at: [Link]
-
Hydrogen fluoride: Skin contact. GPnotebook. Available at: [Link]
-
Honeywell Hydrofluoric Acid Recommended Medical Treatment for Hydrofluoric Acid Exposure. Division of Research Safety, University of Illinois. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety, University of Pennsylvania. Available at: [Link]
-
OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]
-
Recommended Medical Treatment for Hydrofluoric Acid Exposure. Duke University Occupational and Environmental Safety Office. Available at: [Link]
-
Emergency Responders and Medical Personnel First Aid Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council. Available at: [Link]
-
3M Respirator Selection Guide. 3M. Available at: [Link]
-
First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]
-
Cartridge Selection. Environmental Health and Safety, Northwestern University. Available at: [Link]
-
Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Duke University Occupational and Environmental Safety Office. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
